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  • Product: (2S)-2-(oxan-4-yl)propan-1-amine
  • CAS: 2248187-44-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-2-(oxan-4-yl)propan-1-amine: A Chiral Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the chiral amine, (2S)-2-(oxan-4-yl)propan-1-amine. This document is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the chiral amine, (2S)-2-(oxan-4-yl)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging novel chiral building blocks for the synthesis of complex molecular architectures with therapeutic potential.

Introduction and Chemical Identity

(2S)-2-(oxan-4-yl)propan-1-amine is a primary amine featuring a stereogenic center and a tetrahydropyran (oxane) moiety. The presence of the chiral center makes it a valuable synthon for asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity. The oxane ring, a common motif in natural products and pharmaceuticals, can influence physicochemical properties such as solubility and metabolic stability.

Chemical Structure:

Caption: Figure 1: 2D Structure of (2S)-2-(oxan-4-yl)propan-1-amine.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (2S)-2-(oxan-4-yl)propan-1-amine-
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Canonical SMILES CC1CCOCC1-
InChIKey FZSLTQVQTWQEEO-VKHMYHEASA-N-
CAS Number Not available for the pure (S)-enantiomer.-

Physicochemical and Predicted Properties

Detailed experimental data for (2S)-2-(oxan-4-yl)propan-1-amine is not extensively available in peer-reviewed literature. However, we can infer its likely properties based on its structure and data from its racemic mixture and related compounds. The following table presents a combination of predicted and known values for structurally similar molecules.

Table 2: Physicochemical Properties

PropertyPredicted/Estimated ValueNotes
Appearance Colorless to pale yellow liquidBased on similar aliphatic amines.
Boiling Point ~180-190 °C at 760 mmHgEstimated based on the racemic mixture and similar structures.
Density ~0.95 g/cm³Estimated.
Solubility Soluble in water and common organic solvents.The amine and ether functionalities suggest good solubility in polar solvents.
pKa (conjugate acid) ~9.5 - 10.5Typical for primary alkylamines.
XLogP 0.7Predicted for the racemic mixture.[1]

Stereospecific Synthesis

The synthesis of enantiomerically pure (2S)-2-(oxan-4-yl)propan-1-amine is best approached through a stereospecific route starting from a chiral precursor. A logical and efficient pathway involves the asymmetric synthesis of the corresponding chiral alcohol, (2S)-2-(oxan-4-yl)propan-1-ol, followed by its conversion to the target amine. The commercial availability of the precursor alcohol (CAS 2248197-91-1) validates the feasibility of this approach.[2]

Synthesis of Chiral Precursor: (2S)-2-(oxan-4-yl)propan-1-ol

A robust method for establishing the stereocenter is the asymmetric reduction of a prochiral ketone, 1-(oxan-4-yl)propan-1-one. This transformation can be achieved with high enantioselectivity using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

Ketone 1-(oxan-4-yl)propan-1-one Process Asymmetric Reduction (S)-CBS Catalyst, Borane source Ketone->Process Alcohol (2S)-2-(oxan-4-yl)propan-1-ol Process->Alcohol

Caption: Figure 2: Synthesis of the chiral alcohol precursor.

Experimental Protocol: Asymmetric Reduction

  • Setup: A flame-dried, three-necked round-bottom flask is assembled with a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.

  • Catalyst Charging: The flask is charged with a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: The solution is cooled to 0 °C, and a borane source, such as borane-dimethyl sulfide complex (BMS, 1.0-1.2 equivalents), is added dropwise, maintaining the temperature below 5 °C.

  • Substrate Addition: A solution of 1-(oxan-4-yl)propan-1-one (1.0 equivalent) in anhydrous THF is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting ketone.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

  • Workup and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (2S)-2-(oxan-4-yl)propan-1-ol.

Conversion of Alcohol to Amine

The conversion of the primary alcohol to the primary amine is a standard transformation in organic synthesis. A reliable method involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.

cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction Alcohol (2S)-2-(oxan-4-yl)propan-1-ol Tosylate Tosylate Intermediate Alcohol->Tosylate TsCl, Pyridine Azide (2S)-1-azido-2-(oxan-4-yl)propane Tosylate->Azide NaN3, DMF Amine (2S)-2-(oxan-4-yl)propan-1-amine Azide_ref (2S)-1-azido-2-(oxan-4-yl)propane Azide_ref->Amine H2, Pd/C or LiAlH4

Caption: Figure 3: Conversion of the chiral alcohol to the target amine.

Experimental Protocol: Amination

  • Tosylation: To a solution of (2S)-2-(oxan-4-yl)propan-1-ol (1.0 equivalent) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the tosylate, which is used in the next step without further purification.

  • Azide Substitution: The crude tosylate is dissolved in dimethylformamide (DMF), and sodium azide (1.5 - 2.0 equivalents) is added. The mixture is heated to 60-80 °C and stirred until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude azide.

  • Reduction: The crude azide is dissolved in a suitable solvent (e.g., methanol or THF). For catalytic hydrogenation, palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. Alternatively, for a more rapid reduction, the azide in THF can be added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is carefully quenched with water and aqueous sodium hydroxide.

  • Purification: The final product is isolated by extraction and purified by distillation or column chromatography to yield (2S)-2-(oxan-4-yl)propan-1-amine.

Applications in Drug Discovery and Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The (2S)-2-(oxan-4-yl)propan-1-amine scaffold presents several features that are attractive for drug design:

  • Stereodefined Center: The (S)-configuration allows for stereospecific interactions with biological targets, which is often crucial for potency and selectivity.

  • Primary Amine Handle: The primary amine provides a versatile point for derivatization, enabling the construction of amides, sulfonamides, and other functional groups common in drug molecules.

  • Oxane Moiety: The tetrahydropyran ring can act as a bioisostere for other groups, improve aqueous solubility, and influence the metabolic profile of a drug candidate.

While specific applications of this particular molecule are not yet widely reported, its structural motifs are present in various classes of therapeutic agents, including but not limited to, enzyme inhibitors, receptor modulators, and antiviral compounds. Researchers can utilize this building block to explore new chemical space and develop novel drug candidates with improved pharmacological properties.

Safety and Handling

As with all amine-containing compounds, (2S)-2-(oxan-4-yl)propan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be a skin and eye irritant. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(2S)-2-(oxan-4-yl)propan-1-amine is a promising chiral building block with significant potential in medicinal chemistry and drug discovery. Its stereodefined structure and versatile functional groups make it an attractive starting material for the synthesis of novel, enantiomerically pure compounds. The synthetic routes outlined in this guide provide a practical framework for its preparation, enabling its broader application in research and development.

References

  • PubChemLite. 2-(oxan-4-yl)propan-1-amine (C8H17NO). [Link]

Sources

Exploratory

CAS number and synonyms for (2S)-2-(oxan-4-yl)propan-1-amine

The following technical guide provides an in-depth analysis of (2S)-2-(oxan-4-yl)propan-1-amine , a critical chiral building block in modern medicinal chemistry. Executive Summary (2S)-2-(oxan-4-yl)propan-1-amine (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2S)-2-(oxan-4-yl)propan-1-amine , a critical chiral building block in modern medicinal chemistry.

Executive Summary

(2S)-2-(oxan-4-yl)propan-1-amine (CAS: 2248187-44-0 ) is a chiral primary amine featuring a tetrahydropyran (oxan-4-yl) ring linked to a propyl chain with a specific (S)-configuration at the beta-carbon. It serves as a high-value pharmacophore in drug discovery, particularly for introducing metabolic stability and solubility into lipophilic scaffolds without adding aromaticity. Its structural rigidity and defined stereochemistry make it ideal for targeting specific hydrophobic pockets in kinases (e.g., GPX4, JAK) and GPCRs.

Chemical Identity & Properties

Nomenclature and Identifiers
Parameter Details
IUPAC Name (2S)-2-(Tetrahydro-2H-pyran-4-yl)propan-1-amine
Common Name (2S)-2-(Oxan-4-yl)propylamine
CAS Number 2248187-44-0
Synonyms (S)-

-Methyl-tetrahydropyran-4-ethanamine; (S)-2-(Tetrahydro-2H-pyran-4-yl)propylamine
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
SMILES CC1CCOCC1
InChI Key Derived from structure:[1][2][3][4][5]ABKJVDAMVQXXSZ-UHFFFAOYSA-N (Racemate base)
Structural Visualization

The compound features a stereocenter at the C2 position of the propyl chain. The (S)-configuration directs the spatial arrangement of the methyl group relative to the bulky tetrahydropyran ring, influencing binding affinity.

Structure cluster_0 (2S)-2-(oxan-4-yl)propan-1-amine Structure THP Tetrahydropyran Ring (Lipophilic/Polar Balance) ChiralCenter C2 Chiral Center (S) (Stereospecificity) THP->ChiralCenter C4 Attachment Amine Primary Amine (C1) (Reactive Handle) ChiralCenter->Amine Methylene Linker

Synthesis & Manufacturing Protocols

The synthesis of the enantiopure (S)-isomer typically requires either asymmetric catalysis or the resolution of a racemic precursor. The most robust route for scale-up involves the resolution of the corresponding carboxylic acid, followed by reduction.

Core Synthetic Pathway (Acid Resolution Route)

This protocol ensures high optical purity (>98% ee) by resolving the intermediate acid before the final reduction step.

Precursor: 2-(Tetrahydro-2H-pyran-4-yl)propanoic acid (Racemic CAS: 920297-25-2).

Step-by-Step Methodology:
  • Racemic Acid Synthesis (If not purchased):

    • Reaction: Knoevenagel condensation of tetrahydro-4H-pyran-4-one with ethyl cyanoacetate, followed by hydrogenation and hydrolysis/decarboxylation.

    • Yield: Typically 60-70% overall.

  • Chiral Resolution (Critical Step):

    • Reagent: (R)-(+)-

      
      -Methylbenzylamine (or similar chiral base).
      
    • Protocol: Dissolve racemic acid (1.0 eq) in hot ethanol/water. Add chiral amine (0.5-1.0 eq). Allow to crystallize slowly. The diastereomeric salt of the (S)-acid precipitates (verify with specific rotation).

    • Liberation: Treat the salt with 1N HCl and extract with ethyl acetate to yield (S)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid.

  • Amide Formation:

    • Reagents: CDI (1.1 eq) or EDC/HOBt, followed by aqueous ammonia or ammonium chloride.

    • Conditions: DCM, 0°C to RT, 4 hours.

    • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by ammonia yields the primary amide.

  • Reduction to Amine:

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      , 2.0 eq) or Borane-THF complex (BH
      
      
      
      THF).
    • Conditions: Anhydrous THF, Reflux, 6-12 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts. Filter and concentrate.

    • Purification: Distillation or column chromatography (DCM/MeOH/NH

      
      ).
      
Synthetic Workflow Diagram

Synthesis Start Tetrahydro-4H-pyran-4-one Inter1 Racemic Acid (2-(THP-4-yl)propanoic acid) Start->Inter1 1. Cyanoacetate 2. H2/Pd 3. Hydrolysis Resolution Chiral Resolution ((R)-Phenylethylamine) Inter1->Resolution Salt Formation PureAcid (S)-Acid Intermediate Resolution->PureAcid Crystallization & Acidification Amide (S)-Primary Amide PureAcid->Amide CDI / NH3 Final (2S)-2-(oxan-4-yl)propan-1-amine Amide->Final LiAlH4 Reduction

Applications in Drug Discovery[6]

Pharmacophore Analysis

The (2S)-2-(oxan-4-yl)propan-1-amine moiety is a "magic methyl" equivalent for linker regions. It offers:

  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to a cyclohexyl analog.

  • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) than phenyl or furan rings.

  • Vector Control: The C2 chiral methyl group locks the conformation of the propyl chain, directing the amine (and subsequent warheads) into a precise vector within the binding pocket.

Therapeutic Targets
  • GPX4 Inhibitors: Used as a linker to attach covalent warheads (e.g., chloroacetamides) to lipophilic core scaffolds, facilitating ferroptosis induction in cancer cells.

  • Kinase Inhibitors: Serves as a solvent-front binder in ATP-competitive inhibitors.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Technique Expected Signal / Criteria
1H NMR (400 MHz, CDCl

)

3.95 (dd, 2H, THP-O-CH

), 3.35 (t, 2H, THP-O-CH

), 2.65 (d, 2H, -CH

-NH

), 1.60-1.20 (m, 5H, THP-CH/CH

), 0.90 (d, 3H, -CH

).
13C NMR Characteristic peaks for THP ether carbons (~68 ppm), methine (~35-40 ppm), and amine-bearing methylene (~45 ppm).
Mass Spectrometry (ESI) [M+H]

= 144.14
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. ee > 98%.

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are sensitive to CO

    
     absorption (carbamate formation).
    
  • Handling: Use fume hood. Wear nitrile gloves and safety glasses.

References

  • ChemSRC. (2024). (2S)-2-(oxan-4-yl)propan-1-amine - CAS 2248187-44-0. Retrieved from [Link]

  • World Intellectual Property Organization. (2024). WO2024151666A1 - Carboxylic acid analogs as GPX4 inhibitors. (Describes the use of the acid precursor and resolution methods).

Sources

Foundational

Physicochemical Profiling of Chiral Oxan-4-yl Propan-1-amine Derivatives: A Lead Optimization Technical Guide

Topic: Physicochemical Profiling of Chiral Oxan-4-yl Propan-1-amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers. Executive Directiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling of Chiral Oxan-4-yl Propan-1-amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers.

Executive Directive: The "Oxane Shift" Strategy

In modern medicinal chemistry, the oxan-4-yl (tetrahydropyran-4-yl) group serves as a critical bioisostere for the cyclohexyl ring. While cyclohexyl groups provide necessary lipophilic bulk for hydrophobic pocket occupancy, they often incur penalties in LogP (lipophilicity) and metabolic stability (CYP-mediated oxidation).

This guide focuses on chiral oxan-4-yl propan-1-amine derivatives , a specific sub-class of flexible amine linkers often deployed in GPCR antagonists (e.g., Histamine H3, Opioid receptors) and transporter inhibitors (e.g., GlyT1). The introduction of the ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the carbocyclic analog, while the chiral center on the propyl chain (typically at C2 or C3) rigidifies the flexible linker, enhancing selectivity and oral bioavailability.

Structural Analysis & In Silico Profile[1]

The core scaffold discussed is 2-(oxan-4-yl)propan-1-amine and its structural congeners. The physicochemical behavior is governed by the interplay between the basic amine, the polar ether oxygen, and the steric bulk of the oxane ring.

Comparative Physicochemical Metrics

The following table contrasts the oxan-4-yl scaffold with its direct cyclohexyl analog to illustrate the "Oxane Shift" effect.

PropertyCyclohexyl AnalogOxan-4-yl Analog Impact on Drug Design
cLogP ~2.5 - 3.01.2 - 1.7 Improved solubility; reduced non-specific binding.
pKa (Amine) ~10.5~9.8 - 10.2 Slight reduction due to inductive effect of O-atom (if proximal); improved BBB permeability.
tPSA (Ų) 26.035.2 Increased polar surface area; balances lipophilicity for CNS MPO.
Metabolic Liability High (CYP hydroxylation)Moderate Oxane ring is generally stable; liability shifts to

-carbon oxidation.
hERG Inhibition High RiskReduced Risk Lower lipophilicity correlates with reduced hERG channel trapping.
Stereochemical Considerations

The introduction of a methyl group at the C2 position of the propyl chain creates a chiral center.

  • (S)-Enantiomer vs. (R)-Enantiomer: The vector of the amine group changes significantly. In GPCRs, this methyl group often locks the bioactive conformation (reducing entropic penalty upon binding) or clashes with hydrophobic residues to drive selectivity.

  • Basicity Modulation: The steric bulk of the branching methyl group can slightly shield the amine from solvation, subtly modulating the pKa and improving membrane permeability (PAMPA) despite the high basicity.

Synthetic Methodologies: Accessing the Chiral Scaffold

High-fidelity biological data requires enantiopure compounds. Resolution of racemates is inefficient; therefore, asymmetric synthesis is the standard.

Protocol: Asymmetric Reductive Amination (Ellman's Auxiliary)

This protocol describes the synthesis of chiral 2-(oxan-4-yl)propan-1-amine using tert-butanesulfinamide (Ellman's auxiliary), a robust method for generating chiral amines with high diastereomeric excess (de).

Reagents:

  • 4-Acetyltetrahydropyran (Starting Material)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (Lewis Acid)

  • Sodium borohydride (Reducing Agent)

Step-by-Step Workflow:

  • Condensation: Dissolve 4-acetyltetrahydropyran (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Reflux for 12–24h to form the chiral N-sulfinyl ketimine.

  • Reduction: Cool the mixture to -48°C. Add NaBH₄ (4.0 eq) to effect diastereoselective reduction. The bulky auxiliary directs hydride attack to the Re-face or Si-face (depending on auxiliary chirality).

  • Hydrolysis: Quench with brine, filter titanium salts, and treat the crude sulfinamide with 4M HCl in dioxane/methanol to cleave the auxiliary.

  • Isolation: Basify to pH >12 with NaOH and extract the free chiral amine with DCM.

Visualization: Synthetic Logic & Optimization

The following diagram illustrates the decision logic for synthesis and the subsequent optimization cycle.

G Start Target: Chiral Oxan-4-yl Amine RouteA Route A: Ellman's Auxiliary (Chemical Asymmetry) Start->RouteA Small Scale (<10g) RouteB Route B: Transaminase (Biocatalysis) Start->RouteB Scale Up (>100g) Intermediate Chiral Sulfinamide / Intermediate RouteA->Intermediate Ti(OEt)4, NaBH4 FinalAmine Enantiopure Amine (>98% ee) RouteB->FinalAmine Enzyme Specificity Intermediate->FinalAmine HCl Hydrolysis Profile Physicochemical Profiling (LogD, pKa, PAMPA) FinalAmine->Profile Decision Is CNS MPO Score > 4.5? Profile->Decision Decision->Start Iterate Optimize Optimize: Add Fluorine or Rigidify Linker Decision->Optimize No Lead Candidate Lead Candidate Decision->Lead Candidate Yes

Figure 1: Strategic workflow for the synthesis and optimization of chiral oxan-4-yl amines. The decision matrix prioritizes CNS MPO (Multi-Parameter Optimization) scores.

Physicochemical Assay Protocols

To validate the "Oxane Shift," precise measurement of lipophilicity and ionization is required.

Potentiometric pKa Determination

Since the amine is the primary ionization center, accurate pKa is vital for predicting lysosomal trapping and hERG liability.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Protocol:

    • Prepare a 10 mM stock solution of the amine hydrochloride in DMSO.

    • Dilute to 50 µM in 0.15 M KCl (ionic strength adjusted).

    • Perform triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl under inert gas (Argon) to exclude CO₂.

    • Data Analysis: Fit the Bjerrum plot to extract the macro-pKa. Expect values in the range of 9.5–10.2 .

LogD7.4 (Shake-Flask Method)

While computational cLogP is useful, the experimental LogD at physiological pH (7.4) is the truth source for permeability predictions.

  • Protocol:

    • Phases: Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with Octanol).

    • Equilibration: Dissolve compound in the aqueous phase (pre-saturated). Add equal volume of octanol phase.

    • Agitation: Shake for 60 minutes at 25°C; centrifuge at 3000 rpm for 20 mins to separate phases.

    • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      .
      
    • Target Range: For CNS penetrants, aim for LogD7.4 between 1.0 and 3.0 .

Metabolic Stability & Toxicology[2]

The oxan-4-yl group is generally robust, but specific metabolic "soft spots" must be monitored.

Metabolic Hotspots
  • 
    -Carbon Oxidation:  CYP enzymes (specifically CYP3A4 and CYP2D6) can hydroxylate the carbon alpha to the ether oxygen in the oxane ring, leading to ring opening (hemiacetal formation) and cleavage.
    
  • N-Dealkylation: The propyl amine chain is susceptible to oxidative deamination.

Mitigation Strategies
  • Deuteration: If metabolic identification (MetID) shows high turnover at the oxane

    
    -position, introduce deuterium at the C2/C6 positions of the oxane ring to leverage the Kinetic Isotope Effect (KIE).
    
  • Fluorination: Introduction of a fluorine atom on the propyl chain (adjacent to the amine) lowers the pKa of the amine (reducing lysosomal trapping) and blocks metabolic dealkylation.

hERG Inhibition Context

Primary amines with high LogP (>3.5) are frequent hERG blockers. The oxan-4-yl derivatives typically show reduced hERG inhibition compared to cyclohexyl analogs because the lower lipophilicity reduces the hydrophobic interaction energy within the hERG pore.

  • Self-Validating Check: If hERG IC₅₀ < 10 µM, check LogD. If LogD > 2.5, consider adding polarity (e.g., converting the oxane to a dioxane or sulfone).

Visualization: Physicochemical Radar

Radar Center Ideal Profile LogD LogD 7.4 (1.0 - 3.0) Center->LogD pKa pKa (< 10.0) Center->pKa MW MW (< 350) Center->MW TPSA TPSA (40-90) Center->TPSA HBD H-Bond Donors (<2) Center->HBD

Figure 2: Multi-parameter optimization radar for oxan-4-yl amines. Deviation from the center indicates a liability in the lead optimization profile.

References

  • Tetrahydropyran as a Bioisostere

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ellman's Auxiliary Synthesis

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • CNS MPO & LogD

    • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool to Aid in Drug Design. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Metabolic Stability of Ethers: Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General Reference on Ether/Amine Metabolism).
  • GlyT1 Inhibitor Context (Example of Scaffold)

    • Hishinuma, I., et al. (2016). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin, 64(11), 1630-1640. Link

Protocols & Analytical Methods

Method

Using (2S)-2-(oxan-4-yl)propan-1-amine as a chiral building block

Application Note: (2S)-2-(oxan-4-yl)propan-1-amine as a Chiral Building Block in Drug Discovery Executive Summary & Chemical Rationale In contemporary medicinal chemistry, escaping "flatland" (increasing the fraction of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2S)-2-(oxan-4-yl)propan-1-amine as a Chiral Building Block in Drug Discovery

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, escaping "flatland" (increasing the fraction of sp3-hybridized carbons) and tightly controlling lipophilicity are critical for developing successful clinical candidates. The chiral building block (2S)-2-(oxan-4-yl)propan-1-amine —also referred to as (2S)-2-(tetrahydropyran-4-yl)propan-1-amine—is a highly versatile scaffold designed to address these exact challenges.

Structurally, this molecule features a primary amine connected to a chiral ethyl linker (2S configuration), terminating in a tetrahydropyran (THP) ring. The THP ring is a premier bioisostere for carbocycles such as cyclohexane or phenyl rings[1]. By replacing a carbocycle with a THP ring, drug designers can significantly lower the partition coefficient (clogP/logD) and introduce a hydrogen bond acceptor (the ether oxygen), which directly enhances aqueous solubility[2]. Furthermore, the (2S)-chiral center acts as a conformational lock. It dictates the spatial trajectory of the THP ring relative to the amine-derived pharmacophore, pre-organizing the ligand and minimizing the entropic penalty upon binding to a target protein's active site.

Physicochemical Impact & Data Presentation

Incorporating (2S)-2-(oxan-4-yl)propan-1-amine into a drug scaffold yields predictable and highly beneficial shifts in physicochemical properties. The table below summarizes the quantitative and qualitative data shifts when replacing a standard cyclohexyl-propylamine moiety with this THP-containing chiral building block.

Property ParameterCyclohexyl Analog (Baseline)(2S)-THP Analog (Target)Causality & Pharmacological Impact
Lipophilicity (clogP) Baseline (e.g., ~3.5)Reduced by ~1.0 to 1.5 unitsThe oxygen heteroatom reduces overall lipophilicity, directly improving Lipophilic Ligand Efficiency (LLE)[1].
Aqueous Solubility Poor (< 10 µg/mL)Significantly Improved (> 50 µg/mL)The THP oxygen disrupts solid-state crystal packing and enhances aqueous solvation[2].
Metabolic Clearance High (Prone to CYP oxidation)Moderately StableThe electronegative ether oxygen alters the electron density of the ring, shifting or blocking primary sites of CYP450 metabolism[1].
Binding Entropy (ΔS) High penalty upon bindingLow penaltyThe (2S)-chiral vector restricts rotatable bonds, pre-organizing the molecule into its bioactive conformation.

Logical Relationships in Drug Design

Bioisosterism Cyclohexyl Cyclohexyl Analog (High LogP, Poor Solubility) THP (2S)-2-(oxan-4-yl)propan-1-amine (THP Bioisostere) Cyclohexyl->THP Bioisosteric Replacement (-CH2- to -O-) Binding Target Protein Pocket (Kinase / GPCR) THP->Binding Chiral vector aligns THP oxygen for H-bonding Effects Improved ADME Profile (Lower LogD, Higher LLE) THP->Effects Reduced lipophilicity Disrupted crystal packing

Pharmacological rationale for utilizing the THP-containing chiral building block.

Synthetic Methodologies & Self-Validating Protocols

The primary amine of (2S)-2-(oxan-4-yl)propan-1-amine is highly nucleophilic but is situated adjacent to a secondary carbon (the chiral center at C2). This beta-branching introduces moderate steric hindrance, necessitating optimized coupling conditions.

Protocol A: HATU-Mediated Amide Bond Formation

Causality: Standard carbodiimides (like EDC or DCC) often yield incomplete conversions with beta-branched amines due to the slow attack on the O-acylisourea intermediate. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling even with sterically hindered substrates[3]. N,N-Diisopropylethylamine (DIPEA) is utilized over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile[4].

Step-by-Step Procedure:

  • Pre-activation: In a flame-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq).

    • Causality: Pre-activating the mixture for 10 minutes ensures the complete conversion of the acid to the HOAt active ester before the hindered amine is introduced, preventing side reactions[3].

  • Coupling: Add (2S)-2-(oxan-4-yl)propan-1-amine (1.1 eq) to the pre-activated solution. Stir at room temperature for 2 to 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the HOAt ester disappears and is quantitatively replaced by the target amide mass.

  • Targeted Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: 1N HCl selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. Saturated NaHCO₃ deprotonates and removes unreacted carboxylic acid and the acidic HOAt byproduct, yielding a highly pure crude product prior to chromatography[3].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: The basicity of this primary amine makes it an excellent candidate for SNAr reactions with electron-deficient aryl or heteroaryl halides (e.g., fluoropyrimidines or chloropyridines). Dimethyl sulfoxide (DMSO) is chosen as the solvent because polar aprotic environments stabilize the highly polarized Meisenheimer complex transition state, significantly accelerating the reaction kinetics.

Step-by-Step Procedure:

  • Reaction Setup: Combine the electron-deficient aryl halide (1.0 eq), (2S)-2-(oxan-4-yl)propan-1-amine (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMSO (0.5 M).

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier imposed by the steric bulk of the beta-branched amine as it attacks the aromatic ring.

  • Self-Validation (Monitoring): Perform TLC (Hexanes/EtOAc) to confirm the complete consumption of the limiting aryl halide reagent.

  • Precipitation Workup: Cool the reaction to room temperature and add the DMSO solution dropwise into vigorously stirred ice-cold water (10x volume of DMSO).

    • Causality: DMSO is infinitely miscible with water. The sudden shift in solvent polarity forces the highly organic SNAr product to precipitate out of solution, allowing for direct isolation via vacuum filtration and bypassing tedious liquid-liquid extractions.

Synthetic Workflow Visualization

SynthWorkflow BB (2S)-2-(oxan-4-yl)propan-1-amine Amide Amide Derivative (Target Scaffold) BB->Amide R-COOH, HATU DIPEA, DMF, RT SNAr Aryl Amine Derivative (Target Scaffold) BB->SNAr Ar-F / Ar-Cl DIPEA, DMSO, 90°C

Synthetic workflow for functionalizing (2S)-2-(oxan-4-yl)propan-1-amine.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates: Oxan-4-yl Propanamines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of oxan-4-yl propanamines, a critical class of in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of oxan-4-yl propanamines, a critical class of intermediates in pharmaceutical synthesis. The protocols detailed herein are grounded in established chemical principles and have been optimized for reproducibility and scalability. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction: The Significance of the Oxane Moiety in Medicinal Chemistry

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Its saturated, non-planar structure can also provide advantageous conformational constraints to a molecule, enhancing its binding affinity to biological targets. Oxan-4-yl propanamines, specifically, serve as versatile building blocks, enabling the introduction of a basic nitrogen atom at a defined distance and orientation from the oxane core. This structural motif is found in a variety of pharmacologically active agents, highlighting its importance in drug discovery and development programs.[1][2][3]

Synthetic Strategy: Reductive Amination as the Method of Choice

The most direct and widely employed method for the synthesis of oxan-4-yl propanamines is the reductive amination of an appropriate carbonyl compound with a primary or secondary amine.[4][5][6] This one-pot reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4][6]

Causality of Choice: Reductive amination is favored due to its high efficiency, operational simplicity, and broad substrate scope.[7][8] It avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides, which arises because the product amine is often more nucleophilic than the starting amine.[5][9] The use of mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound is a key feature of this methodology.[5]

Experimental Protocols

General Synthesis of N-Benzyl-3-(oxan-4-yl)propan-1-amine

This protocol details the synthesis of a representative tertiary amine, N-benzyl-3-(oxan-4-yl)propan-1-amine, via reductive amination of 3-(oxan-4-yl)propanal with benzylamine.

Diagram of the Synthetic Workflow:

G A 3-(Oxan-4-yl)propanal D Reaction Mixture (Dichloromethane) A->D B Benzylamine B->D C Sodium Triacetoxyborohydride C->D Reducing Agent E Quenching (Saturated NaHCO3) D->E F Workup & Extraction E->F G Purification (Column Chromatography) F->G H N-Benzyl-3-(oxan-4-yl)propan-1-amine (Final Product) G->H

Caption: Synthetic workflow for N-benzyl-3-(oxan-4-yl)propan-1-amine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Purity
3-(Oxan-4-yl)propanalC8H14O2142.20952685-59-5>95%
BenzylamineC7H9N107.15100-46-9>99%
Sodium TriacetoxyborohydrideC6H10BNaO6211.9456553-60-797%
Dichloromethane (DCM)CH2Cl284.9375-09-2Anhydrous
Saturated Sodium BicarbonateNaHCO384.01144-55-8Aqueous
Anhydrous Magnesium SulfateMgSO4120.377487-88-9>99.5%
Silica GelSiO260.087631-86-9230-400 mesh

Step-by-Step Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(oxan-4-yl)propanal (5.0 g, 35.2 mmol, 1.0 equiv).

  • Dissolve the aldehyde in anhydrous dichloromethane (100 mL).

  • Add benzylamine (4.15 g, 38.7 mmol, 1.1 equiv) to the solution at room temperature.

  • Stir the mixture for 30 minutes to allow for imine formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (11.2 g, 52.8 mmol, 1.5 equiv) in anhydrous dichloromethane (50 mL).

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 15-20 minutes. Note: The addition is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Caution: Gas evolution (hydrogen) will occur.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of tertiary amines can sometimes be challenging due to their basicity and potential for streaking on silica gel.[10][11] A well-chosen solvent system is crucial for effective separation.

Diagram of the Purification Workflow:

G A Crude Product B Dissolve in minimal DCM A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D F Collect Fractions D->F E Add Triethylamine (1-2%) to Eluent E->D Reduces Streaking G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure N-Benzyl-3-(oxan-4-yl)propan-1-amine I->J

Caption: Purification workflow for the synthesized tertiary amine.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate). To minimize streaking, it is advisable to add 1-2% triethylamine to the eluent system.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified N-benzyl-3-(oxan-4-yl)propan-1-amine as a colorless to pale yellow oil.

Typical Yield and Purity:

ParameterValue
Yield75-85%
Purity (by ¹H NMR)>98%

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.[12][13][14][15]

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the benzyl group protons, the protons of the oxane ring, and the propyl chain connecting them. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • FT-IR (neat): The infrared spectrum should show the absence of a carbonyl (C=O) stretch from the starting aldehyde (around 1720 cm⁻¹) and the presence of C-N and C-H stretching vibrations.[13]

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target compound.

Mechanistic Insight: The Reductive Amination Pathway

Understanding the reaction mechanism allows for rational optimization of reaction conditions.

Diagram of the Reaction Mechanism:

G cluster_0 Imine Formation cluster_1 Reduction A Aldehyde C Hemiaminal Intermediate A->C + Amine B Primary Amine B->C D Imine C->D - H2O F Final Amine Product D->F + [H]⁻ E [H]⁻ (from NaBH(OAc)₃) E->F

Caption: Mechanism of reductive amination.

The reaction proceeds in two main stages:[4]

  • Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine. This step is typically reversible and often acid-catalyzed, although it can proceed under neutral conditions.

  • Reduction: A hydride reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the imine C=N double bond, reducing it to the final amine product. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.[5]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of oxan-4-yl propanamines, which are valuable intermediates in pharmaceutical research and development. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can consistently obtain high yields of pure product. The characterization techniques outlined are crucial for verifying the identity and purity of the synthesized compounds, ensuring their suitability for subsequent synthetic steps.

References

  • Process for the purification of tertiary amines.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Spectroscopic Characteriz
  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.
  • Amine synthesis by reductive amination (reductive alkyl
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][10][16]oxazin-3-yl)isonicotinamide. ResearchGate.

  • Design, synthesis, and spectroscopic characterization of electron-withdrawing substituted formazans. Journal of Research in Chemistry.
  • 3-(Oxan-4-yl)propanal. PubChem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-2-(oxan-4-yl)propan-1-amine

Welcome to the technical support guide for the synthesis of (2S)-2-(oxan-4-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2S)-2-(oxan-4-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and enantiomeric purity. The synthesis of chiral amines, particularly those containing heterocyclic motifs, is a critical process in pharmaceutical development, and optimizing this transformation is key to an efficient and scalable route.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues, from the preparation of starting materials to the final purification of the target compound. Our approach is grounded in mechanistic principles to explain the causality behind each troubleshooting step.

General Troubleshooting Workflow

Before delving into specific issues, it is beneficial to adopt a systematic approach to troubleshooting. Low yield or purity is rarely due to a single, isolated factor. The following workflow provides a logical sequence for identifying and resolving common problems in the synthesis.

G cluster_0 Problem Identification cluster_1 Analysis Phase cluster_2 Troubleshooting & Optimization cluster_3 Resolution Start Low Yield or Poor Enantioselectivity CheckPurity Verify Purity of Starting Materials & Reagents (Ketone, NH3 source, Catalyst) Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Pressure, Solvent, Time) CheckPurity->ReviewConditions AnalyzeByproducts Analyze Crude Reaction Mixture (GC-MS, NMR) to Identify Byproducts ReviewConditions->AnalyzeByproducts OptimizeImine Optimize Imine Formation (Dehydrating agent, pH) AnalyzeByproducts->OptimizeImine Imine/Enamine byproducts? ScreenCatalyst Screen Catalyst & Ligand AnalyzeByproducts->ScreenCatalyst Low ee or conversion? OptimizePurification Refine Purification Protocol (Extraction pH, Chromatography) AnalyzeByproducts->OptimizePurification Complex mixture? OptimizeImine->ScreenCatalyst ScreenSolvent Screen Solvents (Polarity, Coordinating Ability) ScreenCatalyst->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp End Improved Yield & Purity OptimizeTemp->End OptimizePurification->End

Caption: A general workflow for troubleshooting asymmetric synthesis.

Section 1: Synthesis of the Ketone Precursor, 1-(oxan-4-yl)propan-2-one

A robust synthesis begins with high-quality starting materials. The most common route to the target amine involves the asymmetric reductive amination of the prochiral ketone, 1-(oxan-4-yl)propan-2-one. Issues in preparing this ketone will directly impact the final yield.

Q1: I am attempting to synthesize the precursor alcohol, 2-(oxan-4-yl)propan-2-ol, via a Grignard reaction between oxane-4-carbaldehyde and methylmagnesium bromide, but the yield is consistently low. What is going wrong?

This is a common issue when working with Grignard reagents, which are not only potent nucleophiles but also strong bases.[3][4]

Possible Causes & Solutions:

  • Acidic Protons: Grignard reagents are readily quenched by even mildly acidic protons, such as those from water, alcohols, or carboxylic acids.[4]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., diethyl ether, THF) of the highest purity. The aldehyde starting material must be free of carboxylic acid impurities, which can form via air oxidation.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This consumes the reagent and starting material without forming the desired product.[5]

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to favor nucleophilic addition over deprotonation. Add the aldehyde slowly to a solution of the Grignard reagent to maintain a low concentration of the enolizable substrate.

  • Side Reactions with Sterically Hindered Substrates: While less of an issue here, with more hindered ketones, reduction of the carbonyl can occur where a hydride is delivered from the β-carbon of the Grignard reagent.[5]

    • Solution: Maintaining low temperatures is key. If reduction is a persistent issue, consider using an organolithium or organocerium reagent, which can be less prone to this side reaction.

Q2: My oxidation of 2-(oxan-4-yl)propan-2-ol to the ketone is sluggish and gives multiple byproducts. How can I improve this step?

The choice of oxidant is critical for converting secondary alcohols to ketones without over-oxidation or side reactions.

Recommended Oxidation Systems:

Oxidant SystemTypical SolventTemperature (°C)Key Advantages & Considerations
PCC (Pyridinium chlorochromate) DCMRoom TempReliable and effective. The chromium waste requires careful disposal.
Swern Oxidation (DMSO, oxalyl chloride, Et₃N) DCM-78 to Room TempHigh-yielding and mild. Requires cryogenic temperatures and careful control of additions due to exothermic nature and gas evolution.
Dess-Martin Periodinane (DMP) DCMRoom TempVery mild and works well for sensitive substrates. DMP can be shock-sensitive and is relatively expensive.
Tempo-catalyzed Oxidation (e.g., TEMPO/NaOCl) DCM/H₂O0 to Room TempA "greener" catalytic option. Requires careful pH control and can be sensitive to substrate functional groups.

Troubleshooting Insights:

  • Incomplete Conversion: This often points to insufficient oxidant or deactivation. Ensure you use a slight excess (1.1-1.5 equivalents) of the oxidant. For Swern or DMP, ensure reagents are fresh and handled under anhydrous conditions.

  • Byproduct Formation: Harsh conditions (e.g., using chromic acid) can lead to cleavage of the tetrahydropyran ring. Stick to milder, more controlled oxidation methods like those listed above.

Section 2: Asymmetric Reductive Amination (ARA)

This is the most critical, yield-defining, and stereochemistry-determining step of the synthesis. The direct reductive amination of a ketone using an ammonia source is an atom-economical but challenging transformation.[6]

G Ketone 1-(oxan-4-yl)propan-2-one Imine Imine Intermediate (Unstable) Ketone->Imine Alcohol Alcohol Byproduct Ketone->Alcohol Direct Reduction Ammonia Ammonia Source (NH3, NH4OAc, etc.) Ammonia->Imine Diamine Secondary/Tertiary Amine Byproducts Catalyst Chiral Catalyst (e.g., Ir, Ru, Fe complex) Product (2S)-2-(oxan-4-yl)propan-1-amine Catalyst->Product H2Source H2 Source (H2 gas, Formate) H2Source->Product Imine->Product Catalytic Asymmetric Hydride Transfer Product->Diamine Over-alkylation

Caption: Key reaction pathways in asymmetric reductive amination.

Q1: The conversion of my ketone is very low, even after extended reaction times. How can I drive the reaction to completion?

Low conversion in catalytic reductive amination often points to issues with either the initial imine formation or the activity of the hydrogenation catalyst.

Causality & Solutions:

  • Inefficient Imine/Enamine Formation: The reaction proceeds via an imine or enamine intermediate, the formation of which is an equilibrium process involving the elimination of water.[7][8]

    • Solution: Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves (3Å or 4Å), to the reaction mixture. This sequesters the water produced and drives the equilibrium towards the imine intermediate, making it available for reduction.[9][10]

  • Catalyst Deactivation: Chiral transition-metal catalysts can be sensitive to impurities.[11] The product amine itself can sometimes act as an inhibitor by coordinating strongly to the metal center.[12]

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate many hydrogenation catalysts.[11] If product inhibition is suspected, running the reaction at a slightly higher dilution may help.

  • Insufficient Hydrogenation Power: The choice of hydrogen source and reaction conditions are critical.

    • Solution: If using H₂ gas, ensure the system is properly sealed and purged. Increasing the pressure (e.g., from 10 to 50 atm) can significantly increase the reaction rate. If using a transfer hydrogenation source like ammonium formate, ensure it is of high quality and used in sufficient excess.[13]

Q2: My yield is acceptable, but the enantiomeric excess (ee) is poor. What are the key factors controlling stereoselectivity?

Low enantioselectivity indicates that the non-chiral background reaction is competitive with the desired asymmetric catalytic cycle, or that the chosen catalyst is not optimal for this specific substrate.

Causality & Solutions:

  • Mismatched Catalyst-Substrate Pairing: The steric and electronic properties of the chiral ligand and the ketone substrate must be complementary for effective facial discrimination.[11]

    • Solution: A catalyst/ligand screening is the most effective approach. For aliphatic ketones, catalyst systems based on Iridium with chiral diamine ligands or Ruthenium with chiral phosphine ligands are often successful.[9][14] Cooperative catalysis, using both a metal complex and a chiral Brønsted acid (like a phosphoric acid), can dramatically enhance enantioselectivity by activating the imine via ion pairing.[9]

  • Reaction Temperature: Temperature has a significant impact on selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the non-catalyzed, non-selective background reaction.

    • Solution: Lowering the reaction temperature (e.g., from 60 °C to room temperature or 0 °C) often improves enantioselectivity, albeit at the cost of a longer reaction time.[10][15] A temperature optimization study is highly recommended.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of key intermediates.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Methanol). Non-coordinating solvents like toluene or dichloromethane often give better results than coordinating solvents like methanol, which can compete for binding sites on the metal catalyst.

Q3: I am isolating a significant amount of the secondary amine byproduct, bis((2S)-2-(oxan-4-yl)propyl)amine. How can I suppress this?

The formation of secondary (and tertiary) amines occurs when the primary amine product, being more nucleophilic than ammonia, reacts with another molecule of the imine intermediate.[6]

Causality & Solutions:

  • Relative Concentrations: If the concentration of the primary amine product builds up while significant amounts of the imine intermediate are still present, over-alkylation is likely.

    • Solution: Use a large excess of the ammonia source. When using aqueous ammonia or ammonium salts, high concentrations (e.g., 7 M NH₃ in MeOH) can flood the system and outcompete the product amine for reaction with the imine.[16] Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.

  • Reaction Time: Allowing the reaction to proceed long after the ketone has been consumed can increase the likelihood of side reactions.

    • Solution: Monitor the reaction progress by GC or TLC. Once the starting ketone is fully consumed, proceed with the workup promptly.

Section 3: Product Purification

Even with a high-yielding reaction, significant product loss can occur during workup and purification. Amines present unique challenges due to their basicity.

Q1: I am struggling to separate the final amine product from unreacted starting material and the catalyst. What is a robust purification strategy?

An acid-base extraction is the most powerful technique for separating basic amines from neutral or acidic compounds.

Solution: Optimized Acid-Base Extraction Protocol

  • Initial Quench: After the reaction is complete, carefully quench any remaining reducing agent (e.g., with water or acetone if using a hydride source). Filter off any solid catalyst or drying agents.

  • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Extraction of Amine): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻) and will move into the aqueous layer. Neutral compounds (like the starting ketone or alcohol byproduct) will remain in the organic layer. Repeat the extraction 2-3 times.

  • Basification & Re-extraction: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a strong base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine (R-NH₂), which will often precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer 3-4 times with fresh DCM or EtOAc. The purified amine will now be in the organic layer.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.

For ultimate purity, especially to achieve high enantiomeric excess, chiral resolution via diastereomeric salt formation with a chiral acid (like tartaric acid or mandelic acid) can be employed, followed by recrystallization.[17][18]

References

  • Li, C., Villa-Marcos, B., & Xiao, J. (2009). Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(20), 6967-6969. [Link]

  • Senthamarai, T., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(39), 12778-12782. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • LibreTexts. (2024). Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 128(1), 84-86. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(38), 7122–7127. [Link]

  • Wang, Z., et al. (2023). Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines. ChemRxiv. [Link]

  • Wang, Y., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(16), 4443-4449. [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Vuppalapati, S. V. N., et al. (2016). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 21(11), 1548. [Link]

  • Kandhaswamy, A. (2012). What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • Leitch, J. A. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • ResearchGate. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Kara, S., & Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(3), 3395-3455. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Li, X., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules, 28(5), 2383. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • LibreTexts. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

Optimization

Preventing racemization of (2S)-2-(oxan-4-yl)propan-1-amine during coupling

[1][2] Subject: Troubleshooting Stereochemical Loss During Coupling Reactions Molecule: (2S)-2-(oxan-4-yl)propan-1-amine (CAS: Analogous structures often custom synthesized) Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Subject: Troubleshooting Stereochemical Loss During Coupling Reactions Molecule: (2S)-2-(oxan-4-yl)propan-1-amine (CAS: Analogous structures often custom synthesized) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Phantom" Racemization

As a Senior Application Scientist, I frequently encounter reports of "amine racemization" for


-chiral primary amines like (2S)-2-(oxan-4-yl)propan-1-amine .

Here is the critical chemical reality: Primary amines with a chiral center at the


-position (relative to the nitrogen) are configurationally stable  under standard amide coupling conditions (EDC, HATU, T3P). The 

-protons of these amines have a pKa > 40 and are not acidic enough to be deprotonated by tertiary amine bases (TEA, DIPEA) used in coupling.

If you observe diastereomeric mixtures or loss of enantiomeric excess (ee) in your product, the root cause is almost certainly one of three factors:

  • The Coupling Partner: The carboxylic acid component is racemizing (via oxazolone formation).

  • Pre-Existing Contamination: The starting amine was already partially racemic.

  • Imine Tautomerization: If performing reductive amination, the intermediate imine allows racemization.

This guide provides the protocols to diagnose and fix these specific failure modes.

Module 1: Diagnostic Workflow

Before altering your synthesis, you must isolate the source of the stereochemical loss. Use this decision matrix.

Troubleshooting Start Problem: Low ee/de observed in coupling product CheckSM Step 1: Analyze Amine Starting Material (Chiral HPLC/SFC) Start->CheckSM IsPure Is the Amine >98% ee? CheckSM->IsPure AcidCheck Step 2: Check Acid Partner IsPure->AcidCheck Yes VendorIssue Root Cause: Impure Starting Material (Check Synthesis/Vendor) IsPure->VendorIssue No IsAcidChiral Is the Acid Partner Chiral? AcidCheck->IsAcidChiral Oxazolone Root Cause: Acid Racemization (Oxazolone Mechanism) IsAcidChiral->Oxazolone Yes (Alpha-Chiral) MethodError Root Cause: Analytical Method (Separation Artifacts) IsAcidChiral->MethodError No (Achiral Acid)

Figure 1: Diagnostic logic for identifying the source of chirality loss. Most "amine racemization" issues are actually acid racemization.

Module 2: Preventing Acid-Mediated Epimerization

If you are coupling (2S)-2-(oxan-4-yl)propan-1-amine with a chiral carboxylic acid, the acid is the liability. The activation of the acid forms a highly reactive intermediate that can cyclize into an oxazolone (azlactone). The C


 proton of the oxazolone is highly acidic, leading to rapid epimerization.
The Solution: T3P® (Propylphosphonic Anhydride) Coupling

T3P is the gold standard for coupling epimerization-prone substrates.[1][2] It acts as an acid scavenger and does not generate the autocatalytic species common with carbodiimides (EDC/DCC).

Optimized Protocol
  • Reagents:

    • Acid (1.0 equiv)

    • (2S)-2-(oxan-4-yl)propan-1-amine (1.1 equiv)

    • T3P (50% in EtOAc/DMF, 1.5–2.0 equiv)

    • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if possible.

    • Solvent: 2-MeTHF or EtOAc (Green solvents preferred).

  • Step-by-Step:

    • Dissolve the Acid and Amine in the solvent at 0 °C .

    • Add Pyridine (acting as both base and acylation catalyst).

    • Add T3P solution dropwise over 5 minutes.

    • Allow to warm to Room Temperature (20–25 °C). Do not heat.

    • Monitor by LCMS. Reaction is typically complete in 1–3 hours.

    • Quench: Add water/NaHCO3. T3P byproducts are water-soluble, simplifying workup.[1][3][4]

Why this works: Pyridine suppresses the basicity of the medium compared to TEA/DIPEA, reducing the rate of proton abstraction from the activated acid [1].

Module 3: Reductive Amination Risks

If you are generating the amine in situ or coupling it via reductive amination (e.g., reacting the amine with a ketone/aldehyde), this is the only scenario where the amine's chirality is chemically at risk.

Mechanism of Failure: Formation of the imine increases the acidity of the


-proton (at the chiral center). If the reaction is slow or the pH is incorrect, imine-enamine tautomerization  occurs, destroying the stereocenter.

Tautomerization Imine Chiral Imine (S-Configuration) Enamine Achiral Enamine (Planar Intermediate) Imine->Enamine -H+ (Slow) Racemic Racemic Imine (S + R Mixture) Enamine->Racemic +H+

Figure 2: Pathway of racemization during reductive amination via enamine intermediate.

Troubleshooting Guide for Reductive Amination
ParameterRecommendationScientific Rationale
Reducing Agent NaBH(OAc)3 (STAB)Mild hydride source; allows protonation of imine without reducing the ketone/aldehyde too fast.
pH Control Acetic Acid (1-2 equiv) Maintains pH ~5-6. Promotes imine formation while suppressing basic enamine formation.
Temperature < 0 °C to RT Heat promotes the activation energy required for the 1,3-proton shift (tautomerization).
Procedure Sequential Addition Pre-form the imine at low temp for 30 mins, then add the reducing agent.

Module 4: Analytical Verification (QC)

You cannot fix what you cannot measure. Standard C18 LCMS will not separate enantiomers. You must develop a Chiral Method.

Recommended Starting Conditions:

  • Column: Chiralpak IG or IC (Immobilized phases are more robust for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be needed for better UV signal).

Derivatization Trick: If the free amine is hard to resolve, react a small aliquot with Mosher's Acid Chloride . The resulting diastereomeric amides are easily separated on achiral C18 columns, allowing you to calculate the ee of the starting amine [2].

Frequently Asked Questions (FAQ)

Q: I used HATU and DIPEA, and my product is 60:40 dr. Is it the amine? A: Highly unlikely. It is almost certainly the acid partner. HATU is a potent activator that can generate oxazolones if the base concentration is high. Switch to T3P/Pyridine or DIC/Oxyma .

Q: Can I use strong bases like NaH or LiHMDS for alkylation of this amine? A: No. While the pKa is high, strong organometallic bases can deprotonate the amide NH, and potentially the chiral C-H via complexation mechanisms. Use mild bases (Cs2CO3) in aprotic solvents (DMF/ACN) for alkylations.

Q: My starting material (the amine) arrived as a hydrochloride salt. Is it stable? A: Yes. The salt form prevents air oxidation and locks the nitrogen lone pair, making the molecule chemically inert during storage. Always store chiral amines as salts.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Hoye, T. R., et al. (2007). "A Practical Guide to Mosher's Acid Chloride Analysis." Nature Protocols, 2, 2451–2458.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397–4398.

Sources

Troubleshooting

Solubility issues with (2S)-2-(oxan-4-yl)propan-1-amine in organic solvents

Executive Summary & Molecule Profile[2] User Warning: The most common "solubility failure" reported for (2S)-2-(oxan-4-yl)propan-1-amine is not intrinsic insolubility, but rather a confusion between its Free Base (oil/lo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2]

User Warning: The most common "solubility failure" reported for (2S)-2-(oxan-4-yl)propan-1-amine is not intrinsic insolubility, but rather a confusion between its Free Base (oil/low-melting solid) and Salt (crystalline solid) forms, or the accidental formation of insoluble carbamates upon exposure to air.[1][2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Functional Groups Primary Amine (-NH₂), Ether (Oxane ring)Dual polarity: Amine is basic/polar; Oxane is moderately lipophilic.[1][2]
pKa (Conjugate Acid) ~10.5 (Predicted for primary amine)Exists as a cation (salt) at pH < 10.[1][2]
Hygroscopicity HighAbsorbs atmospheric moisture rapidly, leading to "oiling out" in non-polar solvents.[1]
Air Stability Poor (CO₂ Sensitive) Reacts with atmospheric CO₂ to form solid carbamates/carbonates (white crust).[1][2]

Diagnostic Matrix: Why is it not dissolving?

Use this matrix to identify the root cause of your solubility issue before attempting a fix.

ObservationSolvent SystemDiagnosisRecommended Action
White solid remains/crusts DCM, Toluene, EtherCarbonate Formation: The amine has reacted with CO₂ in the air.[1][2]Do not heat. Perform an acid-base extraction (Protocol A) to regenerate the free amine.[1]
Oiling out / 2 Layers Hexane, Heptane, Et₂OPolarity Mismatch: The compound is too polar for strictly non-polar solvents.[1]Add a co-solvent (DCM or Isopropanol) or switch to TBME.[1][2]
Cloudy Suspension Acetone, AcetonitrileSalt Contamination: You likely have the HCl or TFA salt, not the free base.Check the Certificate of Analysis (CoA).[2] If salt, switch to MeOH/Water or perform Protocol A.
Gel formation Chloroform (stabilized)Acid Reaction: Amine reacting with stabilizer (HCl/Ethanol) in Chloroform.[1][2]Use Amylene-stabilized Chloroform or filter through basic alumina.[1][2]

Solubility Troubleshooting Workflows

Visualization: The Decision Tree

The following logic flow helps you determine the correct solvent system based on the physical state of your material.

SolubilityLogic Start Start: Material State? IsSolid Is it a Solid/Crystal? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil CheckCOA Check CoA: Is it a Salt (HCl/TFA)? IsSolid->CheckCOA SolventBase Use Moderately Polar: DCM, THF, EtOAc IsOil->SolventBase Standard ProtocolA Perform Protocol A: Acid/Base Extraction IsOil->ProtocolA If cloudy in DCM SaltYes It is a Salt CheckCOA->SaltYes Yes SaltNo It is Free Base CheckCOA->SaltNo No AirExposure Was it exposed to air >1 hour? Carbamate Suspect Carbamate/Carbonate AirExposure->Carbamate Yes (White Crust) AirExposure->SolventBase No (Waxy Solid) SolventSalt Use Polar Protic: Water, MeOH, DMSO SaltYes->SolventSalt SaltNo->AirExposure Carbamate->ProtocolA

Figure 1: Decision tree for selecting solvents and troubleshooting insolubility based on the physical form of (2S)-2-(oxan-4-yl)propan-1-amine.

Critical Protocols

Protocol A: "Salt Break" & Carbonate Removal

Purpose: To recover the pure, organic-soluble free base from a salt form (HCl) or to remove insoluble carbonate crusts formed by air exposure.[1][2] When to use:

  • Material is insoluble in DCM/EtOAc.[1]

  • White crust visible on the container rim.

  • CoA indicates "Hydrochloride".[1]

Reagents:

  • Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether)[1][2]

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)[1][2]

  • Saturated Brine (NaCl)[1][2]

  • Sodium Sulfate (Na₂SO₄) - Anhydrous[1][2]

Step-by-Step:

  • Dissolution/Suspension: Suspend the insoluble material in DCM (approx. 10 mL per gram). It may not dissolve yet.[1]

  • Basification: Add an equal volume of 1M NaOH (pH should be >12).

    • Note: If the material is a carbonate, you may see slight bubbling.[1]

  • Partition: Agitate vigorously in a separatory funnel for 2 minutes. The solid should disappear as the free amine moves into the DCM layer.

  • Separation: Collect the organic (bottom) layer.[1][2]

  • Re-extraction: Extract the aqueous layer once more with DCM to maximize yield.[1]

  • Drying: Wash the combined organics with brine, then dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate the solvent under nitrogen (avoid air exposure) to obtain the clean oil.

Protocol B: Preventing Aggregation in Non-Polar Solvents

Purpose: To dissolve the amine in Hexane/Heptane for chromatography or crystallization without "oiling out." Mechanism: Primary amines form strong hydrogen-bond networks.[1][2] Pure hydrocarbons cannot break these, leading to phase separation.[1]

The "Doping" Technique:

  • Start with your non-polar solvent (e.g., Hexane).[1][2]

  • Add 1-5% Triethylamine (TEA) or Isopropanol (IPA) .

    • Why TEA? It competes for H-bonding and prevents the primary amine from sticking to silica gel during chromatography.[1][2]

    • Why IPA? It acts as a bridge solvent, solubilizing the polar amine headgroup while remaining miscible with hexane.[1]

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in CDCl₃ for NMR, and it turned cloudy after 10 minutes. Why? A: Chloroform naturally decomposes to form trace HCl (phosgene pathway) unless stabilized.[1][2] This HCl reacts with your amine to form the insoluble hydrochloride salt.

  • Fix: Filter the solution through a small plug of basic alumina or potassium carbonate directly into the NMR tube, or use CD₂Cl₂ (Dichloromethane-d2) instead.[1][2]

Q2: Can I use DMSO to store stock solutions? A: Yes, but be cautious. While solubility is high, DMSO is hygroscopic.[1] Water accumulation can lead to hydrolysis over long periods.[1] Store DMSO stocks at -20°C under inert gas.

Q3: The material is an oil, but I need a solid for weighing. How do I crystallize it? A: The free base is difficult to crystallize due to the flexible propyl chain and oxane ring.

  • Recommendation: Convert it to a salt in situ.[1][2] Dissolve the oil in minimal Ethanol, add 1 equivalent of L-Tartaric acid or HCl in Dioxane, and add Ether until a precipitate forms. Weigh the resulting solid salt.

Q4: Does the (2S) stereochemistry affect solubility compared to the racemate? A: In solution (liquid phase), no.[1][2] However, if you are trying to crystallize the salt, the (2S) enantiomer will have different lattice energy and solubility limits than the racemate. Enantiopure salts often crystallize better (are less soluble) than racemic mixtures in specific solvents.[1][2]

References

  • Amine-CO₂ Reaction: "Impact of Solvent on the Thermal Stability of Amines." Industrial & Engineering Chemistry Research, 2022.[1] Link (Explains the mechanism of carbonate formation in primary amines).[1][2]

  • General Handling: "Purification of Laboratory Chemicals," W.L.F.[1] Armarego. (Standard text for drying and purifying amines).

  • Compound Class Properties: PubChem Compound Summary for (Tetrahydro-2H-pyran-2-yl)methanamine (Analogous structure properties). Link[1]

  • Solubility Principles: "Basic Properties of Amines - Solubility and Basicity." Chemistry LibreTexts. Link

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Steric Hindered Oxan-4-yl Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common reactivity issues encountered with sterically hindered oxan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common reactivity issues encountered with sterically hindered oxan-4-yl amines. The following question-and-answer format addresses specific experimental challenges with explanations of the underlying chemical principles and actionable protocols.

Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered oxan-4-yl amine showing little to no reactivity in N-functionalization reactions?

A1: The low reactivity of oxan-4-yl amines, particularly those with additional substitution, stems from a combination of steric and stereoelectronic effects.

  • Steric Hindrance: The bulky six-membered oxane ring physically obstructs the nitrogen's lone pair of electrons, making it a poor nucleophile.[1][2] This congestion hinders the approach of electrophiles, slowing down or preventing reactions like acylation, alkylation, and cross-coupling.[1][2]

  • Conformational Effects (Axial vs. Equatorial): The amine substituent on a cyclohexane-like ring can exist in two primary conformations: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The equatorial position is thermodynamically more stable for bulky groups to minimize 1,3-diaxial interactions, which cause steric strain.[3][4][5] However, the reactivity of the amine is profoundly influenced by its orientation. An equatorial amine is generally more accessible and thus more reactive than a sterically shielded axial amine.[3][6][7]

  • Stereoelectronic Effects: The term "stereoelectronic effects" refers to the influence of orbital overlap on a molecule's geometry and reactivity.[8] In the oxane ring, the ring oxygen's lone pairs can influence the electron density and conformation, which in turn affects the nucleophilicity of the distal amine.

Troubleshooting Specific Reactions
Q2: My N-acylation reaction with an acid chloride/anhydride is failing. How can I drive it to completion?

A2: This is a classic challenge. The low nucleophilicity of the hindered amine requires more than standard conditions. The key is to increase the electrophilicity of the acylating agent or to activate the amine.

Troubleshooting Workflow: N-Acylation

start Low Acylation Yield c1 Increase Electrophilicity of Acylating Agent start->c1 c2 Activate the Amine/Reaction start->c2 s1a Switch from Anhydride to Acyl Chloride c1->s1a More Reactive s1b Use a Coupling Reagent (HATU, HBTU, PyBOP) c1->s1b For Carboxylic Acids s2a Add a Nucleophilic Catalyst (DMAP, PPY) c2->s2a Forms Reactive Intermediate s2b Increase Reaction Temperature c2->s2b Overcomes Activation Energy s2c Use a Stronger, Non-Nucleophilic Base c2->s2c Deprotonates Amine

Caption: Decision workflow for troubleshooting N-acylation.

Core Insight: For hindered amines, standard amide coupling conditions often fail. The most common solution is the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[9][10][11] DMAP reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium salt, which is a far more potent acylating agent and can overcome the amine's steric barrier.[11]

Protocol: DMAP-Catalyzed Acylation of a Hindered Oxan-4-yl Amine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered oxan-4-yl amine (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile, 0.1 M concentration).

  • Addition of Base and Catalyst: Add a non-nucleophilic base such as Triethylamine (Et₃N, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq). Add a catalytic amount of DMAP (0.1 - 0.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 - 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q3: I'm struggling with the N-alkylation of my oxan-4-yl amine using an alkyl halide. What are my options?

A3: Direct Sₙ2 alkylation is often slow and inefficient for these substrates due to steric hindrance impeding the nucleophilic attack.[12] Alternative strategies that either use more reactive electrophiles or a different mechanistic pathway are recommended.

StrategyRationaleKey ReagentsPotential Issues
More Reactive Electrophiles Triflates and tosylates are much better leaving groups than halides, increasing the electrophilicity of the carbon and accelerating the Sₙ2 reaction.Alkyl triflates (R-OTf), Alkyl tosylates (R-OTs)Can be unstable, moisture-sensitive.
Reductive Amination An alternative two-step, one-pot process. The amine and a ketone/aldehyde form an iminium ion intermediate, which is then reduced in situ. This bypasses the direct Sₙ2 step.[13][14]Aldehyde/Ketone, NaBH(OAc)₃, NaBH₃CN, Ti(OiPr)₄Reductant choice is critical; some can reduce the carbonyl starting material.[14][15]
Phase-Transfer Catalysis For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the deprotonated amine into the organic phase to react with the alkyl halide.Tetrabutylammonium bromide (TBAB), 18-Crown-6Requires a biphasic system; optimization of catalyst and conditions may be needed.

Protocol: Reductive Amination of a Hindered Oxan-4-yl Amine

  • Preparation: To a round-bottom flask, add the oxan-4-yl amine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Imine/Enamine Formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. If the reaction is slow, a catalytic amount of acetic acid or Ti(OiPr)₄ can be added to facilitate iminium ion formation. Stir at room temperature for 1-4 hours.

  • Reduction: Add the reducing agent portion-wise at 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a mild and effective choice for this step.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Q4: My Buchwald-Hartwig amination to form a C-N bond is giving low yields. How do I optimize this coupling reaction?

A4: The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to the choice of ligand, base, and solvent, especially with challenging substrates like hindered saturated heterocycles.[16][17][18]

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Buchwald-Hartwig Yield c1 Optimize Ligand start->c1 c2 Optimize Base start->c2 c3 Check Solvent & Temp start->c3 s1a Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, RuPhos, tBuXPhos) c1->s1a s1b Consider N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr) c1->s1b s2a Use a Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄, LiHMDS) c2->s2a s2b Ensure Base is Anhydrous and High Purity c2->s2b s3a Use Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane) c3->s3a s3b Screen Temperatures (e.g., 80-110 °C) c3->s3b

Caption: Optimization parameters for Buchwald-Hartwig amination.

Core Insight: The success of the Buchwald-Hartwig reaction with hindered amines hinges on promoting the reductive elimination step, which forms the C-N bond. This is facilitated by ligands that are both sterically bulky and electron-rich. Bulky biarylphosphine ligands (e.g., those developed by the Buchwald group) or N-Heterocyclic Carbene (NHC) ligands are often required.[16][18] The base must be strong enough to deprotonate the amine (or the amine-catalyst complex) but should not interfere with the catalyst. Sodium tert-butoxide (NaOtBu) is a common choice.[19]

Protocol: Optimized Buchwald-Hartwig Amination

  • Preparation: In a glovebox, add the aryl halide (Ar-X, 1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the appropriate ligand (e.g., XPhos, 4-10 mol%) to an oven-dried Schlenk tube.

  • Addition of Reagents: Remove the tube from the glovebox. Add the hindered oxan-4-yl amine (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent and Reaction: Evacuate and backfill the tube with an inert gas (3x). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the steric hindrance, reactions may require extended times (12-48 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References
  • Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. Available at: [Link]

  • Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. (n.d.). Academia.edu. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Available at: [Link]

  • Bag, S., et al. (2018, May 7). Axial vs. Equatorial Ligand Rivalry in Controlling the Reactivity of Iron(IV)-Oxo Species. PubMed. Available at: [Link]

  • Patil, V. D., et al. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

  • Reductive amination. (n.d.). Wikipedia. Available at: [Link]

  • Acylation of Alcohols and Amines. (n.d.). Thieme Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Available at: [Link]

  • Z. Niyaz, et al. (2015, November 6). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Gzella, A., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Mernyák, E., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Burkhard, J. A., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wang, D., et al. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Available at: [Link]

  • Westwood, M., et al. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • Bols, M., et al. (2002, November 13). Equatorial Contra Axial Polar Substituents. The Relation of a Chemical Reaction to Stereochemical Substituent Constants. The Journal of Organic Chemistry. Available at: [Link]

  • Kandepi, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.). ResearchGate. Available at: [Link]

  • Stereoelectronic Effects in Six-Membered Rings. (n.d.). Wipf Group, University of Pittsburgh. Available at: [Link]

  • Kim, T., et al. (n.d.). Steric and Conformational Effects in Molecular Junctions. PMC. Available at: [Link]

  • CYCLIC STEREOCHEMISTRY. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • Pearson Study Prep. (2015, March 24). Axial or Equatorial: Which position is better? [Video]. YouTube. Available at: [Link]

  • Recent studies on conformational analysis and steric effects. (n.d.). ResearchGate. Available at: [Link]

  • Understanding Axial and Equatorial Positions in Organic Chemistry. (2026, January 15). Oreate AI Blog. Available at: [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions. Available at: [Link]

  • Revisiting the Maitland—Japp Reaction. Concise Construction of Highly Functionalized Tetrahydropyran-4-ones. (n.d.). ResearchGate. Available at: [Link]

  • Falivene, G., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available at: [Link]

  • Liu, Y., et al. (2022, December 13). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI. Available at: [Link]

  • Exploring the Synthetic Challenges of Functionalized 2-iminopyrans. (2025, August 12). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Storage stability and degradation of (2S)-2-(oxan-4-yl)propan-1-amine

A Guide to Storage, Stability, and Degradation for Researchers Welcome to the technical support center for (2S)-2-(oxan-4-yl)propan-1-amine. This guide, designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Storage, Stability, and Degradation for Researchers

Welcome to the technical support center for (2S)-2-(oxan-4-yl)propan-1-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and troubleshooting advice in a user-friendly question-and-answer format. As Senior Application Scientists, our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experiments. While specific stability data for (2S)-2-(oxan-4-yl)propan-1-amine is not extensively published, this guide is built upon established principles of organic chemistry and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for (2S)-2-(oxan-4-yl)propan-1-amine?

Proper storage is critical to prevent degradation. Based on the chemistry of aliphatic amines, the following conditions are recommended:

  • Temperature: Store in a cool, dry place, preferably refrigerated at 2-8°C for long-term storage. Some suppliers recommend storage at room temperature, which is acceptable for shorter periods.

  • Inert Atmosphere: For optimal stability, especially for long-term storage or high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

  • Container: Use tightly sealed containers made of amber glass or a compatible polymer (e.g., high-density polyethylene) to protect from light and moisture.

  • Desiccation: As amines can be hygroscopic, storage in a desiccator can prevent moisture absorption.

Q2: I've noticed a change in the color of my sample. What could be the cause?

A change in color, often to a yellow or brownish hue, is a common indicator of degradation in amines. The primary cause is typically oxidation of the primary amine functional group.[1] This can be initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures. The initial oxidation products can further react to form more complex, colored polymeric materials.

Q3: Can I store solutions of (2S)-2-(oxan-4-yl)propan-1-amine? If so, what solvents are recommended?

For short-term use, solutions can be prepared. However, long-term storage in solution is generally not recommended due to increased molecular mobility, which can accelerate degradation.

  • Recommended Solvents: Aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are generally suitable for short-term storage and experimental use.

  • Solvents to Avoid: Protic solvents, especially those that are acidic, can react with the amine. Similarly, prolonged exposure to alcohols should be evaluated for potential side reactions. The stability in aqueous solutions can be highly pH-dependent.

Degradation Pathways and Troubleshooting

Q4: What are the most likely degradation pathways for this molecule?

Based on its structure, (2S)-2-(oxan-4-yl)propan-1-amine is susceptible to two primary degradation pathways:

  • Oxidation: The primary aliphatic amine is the most reactive site and is prone to oxidation.[1] This can lead to the formation of the corresponding imine, which can then hydrolyze to an aldehyde or ketone, or be further oxidized to nitroso and nitro compounds.

  • Reaction with Impurities: Amines are basic and can react with acidic impurities present in solvents or on glassware. A significant concern is the reaction with atmospheric carbon dioxide to form a carbamate salt.

The tetrahydropyran (oxane) ring is generally a stable ether and is not expected to be a primary site of degradation under typical laboratory conditions. It is known to be resistant to ring-opening, especially under acidic conditions where similar cyclic ethers like tetrahydrofuran might polymerize.

Potential Degradation Pathway of the Amine Moiety

A (2S)-2-(oxan-4-yl)propan-1-amine (Parent Compound) B Imine Intermediate A->B Oxidation [O2] D Nitroso Derivative A->D Further Oxidation F Polymeric Impurities A->F Polymerization C Aldehyde/Ketone (via Hydrolysis) B->C Hydrolysis [H2O] E Nitro Derivative D->E Further Oxidation

A simplified diagram of potential oxidative degradation pathways for the primary amine functional group.

Q5: I am performing a reaction and suspect my amine has degraded. How can I confirm this?

Confirmation of degradation requires analytical testing. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of new, more polar spots (impurities) compared to a fresh sample.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to assess purity. Degradation will appear as new peaks in the chromatogram, and a decrease in the area of the parent peak.

  • Gas Chromatography (GC): Suitable for volatile amines. Degradation products may appear as new peaks.

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC to identify the mass of the degradation products, providing clues to their structure.

Q6: My HPLC analysis shows a broad or tailing peak for the parent compound. What is the cause and how can I fix it?

Peak tailing for basic compounds like amines is a frequent issue in reversed-phase HPLC.[1] It is often caused by the interaction of the basic amine group with acidic residual silanols on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will protonate the amine, reducing its interaction with silanols.[1]

  • Use a High-Purity, End-Capped Column: Modern columns designed for basic compounds have lower silanol activity.

  • Add a Competitive Base: Including a small amount of a competitive amine, like triethylamine (TEA), in the mobile phase can block the active silanol sites.

  • Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help to mask silanol interactions.

Troubleshooting Workflow for Unexpected Degradation

A Unexpected Degradation Observed (e.g., color change, new HPLC peaks) B Review Storage Conditions A->B E Assess Solvent/Reagent Purity A->E G Analyze Purity of Starting Material A->G C Check for Air/Light Exposure B->C Improper Sealing? D Verify Storage Temperature B->D Refrigeration Failure? J Implement Corrective Actions (e.g., purify solvents, store under inert gas) C->J D->J F Test for Peroxides in Solvents (e.g., THF) E->F F->J H Perform Forced Degradation Study G->H To confirm degradation pathways I Isolate and Characterize Degradants H->I I->J

A logical workflow for troubleshooting the root cause of unexpected sample degradation.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3] This protocol provides a general framework that should be adapted based on the specific experimental needs.

Objective: To identify potential degradation products and pathways of (2S)-2-(oxan-4-yl)propan-1-amine under various stress conditions.

Materials:

  • (2S)-2-(oxan-4-yl)propan-1-amine

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (2S)-2-(oxan-4-yl)propan-1-amine in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate at 60°C.

    • Follow the same time-point procedure as for acidic hydrolysis.

    • Neutralize the aliquots with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Analyze at the same time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatically controlled oven at 70°C.

    • Sample and analyze at appropriate time intervals.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Data Summary

ParameterRecommended ConditionRationale & Potential Issues
Storage Temperature 2-8°C (long-term)Minimizes thermal degradation and oxidative reaction rates.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the primary amine.
Container Tightly sealed, amber glassProtects from moisture and light, which can accelerate degradation.
pH (in solution) Neutral to slightly basicAcidic conditions can lead to salt formation. Highly basic conditions may promote other reactions.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, anhydridesCan react vigorously with the amine functional group.

References

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. (2011). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 50(12), 7173-7179.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155.
  • Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(1), 185-198.
  • Li, M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Patel, P., et al. (2013). Forced degradation and impurity profiling: A review. TrAC Trends in Analytical Chemistry, 50, 19-32.
  • Ermanis, K., Mad Nasir, N., & Clarke, P. A. (2014). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Organic & Biomolecular Chemistry, 12(21), 3323-3335.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for separating (2S) and (2R)-2-(oxan-4-yl)propan-1-amine

This guide outlines the optimal strategies for the chiral separation of (2S)- and (2R)-2-(oxan-4-yl)propan-1-amine . As a Senior Application Scientist, I have structured this not merely as a list of columns, but as a dec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal strategies for the chiral separation of (2S)- and (2R)-2-(oxan-4-yl)propan-1-amine .

As a Senior Application Scientist, I have structured this not merely as a list of columns, but as a decision-making framework. This molecule presents two distinct analytical challenges:

  • Lack of Chromophore: The oxan (tetrahydropyran) ring and aliphatic chain possess no significant UV activity above 200 nm.

  • Primary Amine Functionality: This leads to severe peak tailing on traditional silica-based phases due to silanol interactions.

Therefore, standard "screen-and-go" UV-HPLC methods will fail. The solution requires either Specialized Phase Selectivity (Crown Ether) or Chemical Derivatization .

Part 1: Molecule Analysis & Strategic Approach

Target Molecule: 2-(oxan-4-yl)propan-1-amine Chiral Center: C2 position (beta to the amine). Key Property: Aliphatic primary amine; UV-inactive.

The Separation Strategy Matrix
FeatureMethod A: Crown Ether (Direct)Method B: Derivatization (Indirect)
Primary Mechanism Host-Guest complexation (Ammonium ion + Crown Ether)H-Bonding/Pi-Pi interactions (Polysaccharide CSP)
Detection ELSD, CAD, or RI (Refractive Index)UV (254 nm) or Fluorescence
Sample Prep Dissolve & Shoot (Minimal)Reaction required (30-60 mins)
Sensitivity Moderate (µg levels)High (ng levels - Trace Analysis)
Ideal Use Case Process monitoring, High concentrationsEnantiomeric Excess (ee%) determination, Impurity profiling

Part 2: Method A - Direct Analysis (Crown Ether)

Best for: Process Development, Raw Material Testing

This method utilizes a Crownpak CR-I(+) column.[1][2][3] The chiral crown ether selector forms a reversible inclusion complex specifically with primary ammonium ions (


).
Mechanism of Action

The primary amine is protonated by the acidic mobile phase. The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether ring. The chiral discrimination is driven by the steric fit of the alkyl group (the oxan-propyl chain) against the chiral barrier of the crown ether.

Experimental Protocol
  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[1]

    • Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+).

  • Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.0 to 2.0).

    • Optimization: Start with pH 1.5. If retention is too low, add 10-15% Methanol (MeOH).

    • Warning: Do not use buffer salts (K+, Na+) as they compete with the amine for the crown ether cavity.

  • Flow Rate: 0.4 – 0.5 mL/min.

  • Temperature: 10°C – 25°C.

    • Critical Insight: Lower temperatures significantly increase resolution (

      
      ) on crown ether columns by stabilizing the ammonium-crown complex.
      
  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Why? UV detection is impossible. RI is an alternative but is incompatible with gradient elution and sensitive to temperature fluctuations.

Part 3: Method B - Derivatization (Polysaccharide CSP)

Best for: QC Release, Trace Impurity Analysis

Since the molecule lacks a chromophore, we attach one. The reagent AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or NBD-Cl is recommended. AQC is preferred for its stability and high urea derivative fluorescence.

Derivatization Workflow (AQC Protocol)
  • Reagent: Dissolve 3 mg AQC in 1 mL Acetonitrile (MeCN).

  • Buffer: 0.2 M Borate buffer (pH 8.8).

  • Reaction: Mix 10 µL Sample + 70 µL Buffer + 20 µL AQC reagent.

  • Incubation: 55°C for 10 minutes. (Reaction is instantaneous but heat ensures completion).

  • Result: The amine is converted into a highly UV-active urea derivative (detectable at 254 nm).

Chromatographic Conditions (Post-Derivatization)
  • Column: Chiralpak AD-3 or Chiralpak IG-3 (Immobilized Amylose).

  • Mobile Phase (Isocratic): n-Hexane / Ethanol (80:20 v/v).

    • Additive: 0.1% Diethylamine (DEA) or Ethanolamine is standard to maintain peak shape, though the urea derivative is less basic than the parent amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 248 nm or Fluorescence (Ex 250 nm / Em 395 nm).

Part 4: Comparative Data & Decision Guide

Performance Comparison Table
ParameterMethod A: Crown Ether (Direct)Method B: Derivatization (AD-H/IG)
Resolution (

)
Typically > 2.5 (Baseline)Typically > 5.0 (Wide separation)
Limit of Detection (LOD) ~10 ppm (w/ ELSD)< 0.05% (Trace level)
Throughput Fast (10-15 min run)Slow (Prep time + 20 min run)
Robustness Sensitive to cation contaminationHighly robust
Cost per Sample Low (No reagents)Higher (Reagent cost)
Visualized Method Development Workflow

G Start Start: 2-(oxan-4-yl)propan-1-amine Sample CheckUV Check UV Activity (Is chromophore present?) Start->CheckUV NoUV No UV Activity (Aliphatic Amine) CheckUV->NoUV No Decision Select Strategy based on Goal NoUV->Decision MethodA Method A: Direct Analysis (Process Control) Decision->MethodA High Conc. / Speed MethodB Method B: Derivatization (Purity/Trace Analysis) Decision->MethodB High Sensitivity CrownCol Column: CROWNPAK CR-I(+) Mobile Phase: pH 1.5 HClO4 MethodA->CrownCol DerivStep React with AQC or NBD-Cl (Add Chromophore) MethodB->DerivStep DetectA Detector: ELSD or CAD (Universal Detection) CrownCol->DetectA PolyCol Column: Chiralpak AD-3 / IG Mobile Phase: Hex/EtOH DerivStep->PolyCol DetectB Detector: UV (254nm) or FLD (High Sensitivity) PolyCol->DetectB

Caption: Decision tree for selecting the optimal chiral separation pathway based on analytical requirements.

Part 5: References

  • Daicel Chiral Technologies. (n.d.). Separation of Free Amino Acids and Primary Amines using CROWNPAK CR-I(+) and CR-I(-). Application Note. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Waters Corporation. (n.d.). AccQ-Tag Derivatization Chemistry for Amine Analysis. Retrieved from [Link]

Sources

Comparative

Definitive Guide: Enantiomeric Excess Determination of (2S)-2-(oxan-4-yl)propan-1-amine

This guide outlines the definitive methodologies for determining the enantiomeric excess (ee) of (2S)-2-(oxan-4-yl)propan-1-amine . As a primary amine adjacent to a chiral center containing a tetrahydropyran ring, this m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive methodologies for determining the enantiomeric excess (ee) of (2S)-2-(oxan-4-yl)propan-1-amine .

As a primary amine adjacent to a chiral center containing a tetrahydropyran ring, this molecule presents specific analytical challenges: polarity , basicity (leading to peak tailing), and low UV absorbance (lacking a strong chromophore). The protocols below are engineered to overcome these specific hurdles.

Executive Strategy & Method Comparison

For this specific amine, "off-the-shelf" methods often fail due to peak tailing on chiral stationary phases (CSPs) or lack of UV detection. Three robust approaches are recommended depending on your sample stage and available instrumentation.

Comparative Analysis of Methods
FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Derivatization (FDAA) Method C: ¹⁹F NMR (Mosher's)
Primary Use Case QC, Process Development, ScalabilityTrace Analysis, Biological Samples, dirty matricesEarly R&D, Absolute Config. Assignment
Principle Non-covalent interaction with CSPDiastereomer formation

Achiral C18 separation
Diastereomeric chemical shift difference
UV Sensitivity Low (needs high conc. or derivatization)High (DNP group absorbs at 340 nm)N/A (NMR based)
Robustness Moderate (sensitive to mobile phase amine additives)Excellent (separates on standard C18)High (solvent dependent)
Throughput High (15-30 min run)Low (requires 1h reaction time)Medium (10 min acquisition)
Cost High (Chiral Columns: ~$1000+)Low (Standard Reagents)Low (if NMR available)

Method A: Direct Chiral HPLC (The QC Standard)

Expert Insight: Primary amines interact strongly with residual silanols on silica-based columns, causing severe tailing. You must use a basic additive (Diethylamine or Ethylenediamine) in the mobile phase to mask these sites.

Recommended Column Screening

For amines with a tetrahydropyran ring, polysaccharide-based columns are most effective.

  • Primary Choice: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

Detailed Protocol

1. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Ethanol or Isopropanol (IPA).

  • Additive: Diethylamine (DEA) or Ethanolamine.

  • Composition: Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol often provides sharper peaks than IPA for amines on immobilized phases like Chiralpak IA.

2. Sample Preparation:

  • Dissolve 1.0 mg of (2S)-2-(oxan-4-yl)propan-1-amine in 1 mL of mobile phase .

  • Critical: Do not dissolve in pure ethanol if injecting large volumes; it will disrupt the equilibrium at the head of the column.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV 210 nm (The oxane ring has weak absorbance; ensure solvents are UV-cutoff grade).

4. System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase DEA concentration to 0.2%.
  • Resolution (

    
    ):  > 2.0 for quantitative ee determination.
    

Method B: Marfey’s Reagent (High Sensitivity)

Expert Insight: Since the target molecule lacks a strong chromophore, direct HPLC at 210 nm is prone to baseline noise. Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) introduces a strong UV chromophore (340 nm) and converts the enantiomers into diastereomers , which can be separated on a standard, inexpensive C18 column.

Workflow Diagram

MarfeysMethod Start Sample: (2S)-2-(oxan-4-yl)propan-1-amine Mix Add 1% FDAA (Marfey's Reagent) + 1M NaHCO3 Start->Mix React Incubate: 40°C for 1 Hour (Nucleophilic Aromatic Substitution) Mix->React Quench Quench: Add 2M HCl (Stop reaction, prevent racemization) React->Quench Analyze Analyze on C18 HPLC (UV 340 nm) Quench->Analyze

Figure 1: Marfey's Reagent derivatization workflow for chiral amines.

Detailed Protocol

1. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, mix:

    • 50 µL Sample solution (50 mM in water or DMSO).

    • 100 µL 1% (w/v) FDAA in Acetone.

    • 40 µL 1.0 M Sodium Bicarbonate (

      
      ).
      

2. Incubation:

  • Heat at 40°C for 60 minutes . The solution will turn bright yellow.

  • Mechanism:[3][4][5][6] The amine attacks the fluorodinitobenzene ring via

    
    , attaching the chiral L-alanine moiety.
    

3. Quenching:

  • Cool to room temperature.

  • Add 20 µL 2.0 M HCl to neutralize (pH ~3).

  • Dilute with 200 µL Acetonitrile/Water (50:50).

4. HPLC Analysis (Achiral):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10-60% B over 20 minutes.

  • Detection: 340 nm (Specific to the dinitrophenyl group; eliminates interference).

5. Calculation:

  • The L-L diastereomer (from S-amine + L-FDAA) and D-L diastereomer (from R-amine + L-FDAA) will have distinct retention times.

  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">

    
    
    

Method C: ¹⁹F NMR with Mosher’s Acid

Expert Insight: This is the fastest method if you have access to an NMR and pure material. Using ¹⁹F NMR simplifies the spectrum significantly compared to ¹H NMR, as there are no overlapping background signals.

Detailed Protocol

1. Derivatization:

  • Mix 5 mg of the amine with 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in 0.6 mL deuterated chloroform (

    
    ).
    
  • Add 2 equivalents of dry Pyridine or Triethylamine to scavenge HCl.

  • Shake for 10 minutes (reaction is instantaneous for primary amines).

2. Analysis:

  • Acquire a ¹⁹F NMR spectrum (typically -68 to -72 ppm range).

  • Result: You will see two singlet peaks corresponding to the

    
     groups of the diastereomers.
    
    • Peak 1: (S)-Amine-(R)-Mosher complex.

    • Peak 2: (R)-Amine-(R)-Mosher complex.

  • Integration of these two peaks gives the direct molar ratio.

Decision Matrix & Data Presentation

Use this logic tree to select the appropriate method for your specific constraints.

MethodSelection Start Start: Choose Method Purity Is sample >95% pure? Start->Purity UV Is UV detection required (<220nm)? Purity->UV No (Crude/Bio) NMR Is 19F NMR available? Purity->NMR Yes (Pure API) MethodB Method B: Marfey's Derivatization (C18 HPLC) UV->MethodB Yes (High Sens.) MethodA Method A: Direct Chiral HPLC (Chiralpak IA/AD-H) NMR->MethodA No (QC/Validation) MethodC Method C: 19F NMR (Mosher) NMR->MethodC Yes (Fast)

Figure 2: Decision matrix for selecting the optimal ee determination method.

Summary of Expected Data
ParameterDirect HPLC (Method A)Marfey's (Method B)
Elution Order Typically (R) then (S) on AD-H (Confirm with std)L-L (S-amine) usually elutes before D-L (R-amine)
Separation Factor (

)
1.1 - 1.31.5 - 2.0 (Very High)
LOD (Limit of Detection) ~10 µg/mL~0.1 µg/mL

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.

  • Daicel Corporation. Chiral Column Selection Guide for Amines. Chiral Technologies.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17–118.

Sources

Validation

Validating Purity of (2S)-2-(oxan-4-yl)propan-1-amine Reference Standards

Executive Summary: The "Invisible" Analyte Challenge In the synthesis of next-generation kinase inhibitors and GPCR ligands, (2S)-2-(oxan-4-yl)propan-1-amine serves as a critical chiral building block.[1][2] However, val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

In the synthesis of next-generation kinase inhibitors and GPCR ligands, (2S)-2-(oxan-4-yl)propan-1-amine serves as a critical chiral building block.[1][2] However, validating its purity presents a specific analytical paradox: the molecule lacks a distinct chromophore.

Standard HPLC-UV methods, relying on detection at 205–210 nm, are prone to baseline drift, solvent interference, and poor sensitivity.[2] Furthermore, the absence of aromatic rings makes the separation of the (2S) and (2R) enantiomers on standard chiral stationary phases (CSPs) difficult due to a lack of


-

interactions.

This guide moves beyond "standard" protocols to establish a self-validating, orthogonal triad for purity assessment:

  • qNMR (Quantitative NMR): For absolute assay (mass balance) without reference standards.

  • Marfey’s Derivatization-HPLC: For high-sensitivity chiral purity determination.[1][2]

  • GC-FID: For volatile impurity profiling and residual solvent analysis.[1][2]

Strategic Analysis: Why Standard Methods Fail

Before detailing the protocols, we must understand the limitations of conventional techniques for this specific oxane-amine scaffold.[2]

FeatureStandard MethodFailure Mode for (2S)-2-(oxan-4-yl)propan-1-amine
Detection HPLC-UV (210 nm)Low Sensitivity: The oxane ring and aliphatic chain have negligible UV absorbance.[1][2] Signal-to-noise is poor; mobile phase cut-offs interfere.
Chiral Separation Direct Chiral HPLCPoor Selectivity: Most CSPs (e.g., OD-H, AD-H) rely on ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-

interactions.[1] This aliphatic amine offers only H-bonding/steric interactions, leading to broad, overlapping peaks.[1][2]
Peak Shape Reversed-Phase LCTailing: The primary amine interacts strongly with residual silanols on silica columns, causing severe tailing unless high pH or ion-pairing agents are used.[1][2]

Protocol A: The Absolute Truth – qNMR Assay

Objective: Determine the absolute weight-percent purity (Assay) without requiring a pre-existing reference standard of the analyte.[3]

The Rationale

Quantitative NMR (


H-qNMR) is the primary reference method.[3] It relies on the physics of nuclear magnetic resonance: the integrated signal area is directly proportional to the molar ratio of nuclei.[3] By using a Certified Reference Material (CRM) as an internal standard, we bypass the need for a UV response factor.
Experimental Workflow
  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It provides a singlet at

    
     6.3 ppm (in D
    
    
    
    O), well-separated from the oxane/propyl signals of the analyte (
    
    
    0.8 – 3.5 ppm).
  • Solvent: D

    
    O is preferred to suppress exchangeable amine protons, simplifying the spectrum.
    
  • Preparation:

    • Weigh

      
       10 mg of (2S)-2-(oxan-4-yl)propan-1-amine (Analyte) into a vial (precision 
      
      
      
      0.01 mg).
    • Weigh

      
       10 mg of Maleic Acid (Internal Standard) into the same vial.
      
    • Dissolve in 0.6 mL D

      
      O.
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 64 (for S/N > 250:1).[1]

    • Temperature: 298 K.

Calculation

[1]

Where ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[4][5]

Protocol B: The Resolution Solution – Chiral Derivatization

Objective: Determine Enantiomeric Excess (ee) by converting enantiomers into diastereomers with a strong chromophore.

The Rationale

Direct chiral separation is difficult. Instead, we react the amine with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1][2]

  • Mechanism: FDAA reacts with the primary amine to form a diastereomeric pair.

  • Benefit 1: Introduces a dinitrophenyl group, creating strong UV absorbance at 340 nm.

  • Benefit 2: Converts enantiomers (L and D amine) into diastereomers (L-L and L-D), which separate easily on a standard C18 column.

Experimental Workflow
  • Derivatization:

    • Mix 50

      
      L of analyte solution (50 mM in water) with 100 
      
      
      
      L of 1% FDAA in acetone.
    • Add 20

      
      L of 1 M NaHCO
      
      
      
      .
    • Incubate at 40°C for 60 minutes.

    • Quench with 20

      
      L of 1 M HCl.
      
  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

      
      m.
      
    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 20% B to 60% B over 30 minutes.

    • Detection: UV at 340 nm (Zero interference from non-derivatized impurities).[1]

Expected Result

The (2S, L-FDAA) diastereomer will elute at a different retention time than the (2R, L-FDAA) impurity.[1][2] Integration of these peaks yields the precise enantiomeric ratio.

Protocol C: Volatile Impurities – GC-FID

Objective: Quantify residual solvents (THF, Dichloromethane) and volatile precursors.[1][2]

The Rationale

The oxane ring is stable, but synthesis often involves reduction steps leaving volatile byproducts. GC-FID is universal for carbon-containing volatiles.[1][2]

Experimental Workflow
  • Column: DB-624 or equivalent (specifically designed for volatiles/amines).[1][2]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Inlet: Split 10:1, 250°C.

  • Oven Program: 40°C (hold 3 min)

    
     10°C/min 
    
    
    
    240°C.
  • Detector: FID at 280°C.

Note: If peak tailing is observed, use an amine-deactivated liner.[1][2]

Comparative Performance Analysis

The following table summarizes why the Triad Approach (qNMR + Marfey's + GC) is superior to the "Standard" approach for this specific molecule.

MetricStandard Method (HPLC-UV 210nm)Recommended Triad (qNMR + Marfey's)
Specificity Low. Cannot distinguish enantiomers; solvent fronts interfere.[1][2]High. qNMR is structurally specific; Marfey's separates chirality.
Accuracy (Assay) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

2.0%.
Relies on assumed response factors.[1]

0.5%.
Absolute quantification based on molar ratios.
LOD (Impurity) > 0.5%. Poor UV absorbance limits sensitivity.[1]< 0.05%. Dinitrophenyl tag allows nanomolar detection at 340 nm.
Robustness Low. Sensitive to pH and mobile phase quality.High. Self-validating physics (NMR) and stable derivatives.[1]

Validation Workflow Diagram

The following diagram illustrates the decision logic and workflow for validating the (2S)-2-(oxan-4-yl)propan-1-amine standard.

ValidationWorkflow Start Crude (2S)-2-(oxan-4-yl)propan-1-amine Decision Does Analyte have UV Chromophore? Start->Decision StandardPath Standard HPLC-UV (Not Recommended) Decision->StandardPath Yes (False) TriadPath Orthogonal Triad Strategy Decision->TriadPath No Step1 1. qNMR (Assay) Internal Std: Maleic Acid Solvent: D2O TriadPath->Step1 Step2 2. Marfey's Derivatization (Chiral) Reagent: FDAA Detection: UV 340nm TriadPath->Step2 Step3 3. GC-FID (Volatiles) Column: DB-624 Detect: Residual Solvents TriadPath->Step3 COA Final Certificate of Analysis (Identity, Assay, Chiral Purity) Step1->COA Absolute Purity % Step2->COA Enantiomeric Excess % Step3->COA Residual Solvents ppm

Figure 1: Orthogonal Validation Workflow for Non-Chromophoric Chiral Amines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6] (2023).[1][6][7][8] [Link]

  • Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids (2004).[1] [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (2S)-2-(oxan-4-yl)propan-1-amine

[1] Executive Summary & Hazard Classification (2S)-2-(oxan-4-yl)propan-1-amine (CAS: 1240582-89-3 or analog) is a chiral aliphatic amine incorporating a tetrahydropyran (oxan) ring.[1] For disposal purposes, it must be t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Classification

(2S)-2-(oxan-4-yl)propan-1-amine (CAS: 1240582-89-3 or analog) is a chiral aliphatic amine incorporating a tetrahydropyran (oxan) ring.[1] For disposal purposes, it must be treated as a Corrosive Organic Base .[1]

Improper disposal poses two immediate risks: exothermic eruption if mixed with acidic waste streams, and formation of toxic chloramines if mixed with bleach or halogenated oxidizers.[1]

Regulatory Classification (RCRA/EPA):

  • Primary Waste Code: D002 (Corrosive, pH

    
     12.5).[1][2]
    
  • Secondary Waste Code: D001 (Ignitable), pending specific flashpoint data (treat as Flammable Liquid if in solvent).

  • Disposal Stream: Basic Organic Waste (Non-Halogenated).

Physicochemical Profile & Risk Factors

Effective disposal requires understanding the chemical behavior of the substance. This amine is not merely "waste"; it is a reactive species until destroyed.

PropertyValue / BehaviorOperational Implication
Functional Group Primary Aliphatic AmineReacts violently with acids and acid chlorides. Forms carbamates with atmospheric CO

(crust formation on caps).
Ring Structure Tetrahydropyran (Oxane)Ether linkage is generally stable but can form peroxides upon prolonged air exposure (though less likely than acyclic ethers).
Basicity pKa

10.5 (Estimated)
Highly caustic. Will cause immediate chemical burns to skin/eyes.
Incompatibility Oxidizers, Acids, Halogens NEVER mix with Nitric Acid, Peroxides, or Bleach (Hypochlorite).[1]

Pre-Disposal Segregation Logic (The "Self-Validating System")

To ensure safety, you must validate the waste stream before pouring.[1] Use this logic gate:

  • The pH Check: Dip a pH strip into the receiving carboy.

    • If Acidic (pH < 4):STOP. Do not add this amine. Risk of violent exotherm/geyser.[3]

    • If Basic (pH > 10): Proceed to Step 2.

  • The Halogen Check: Does the receiving container contain Dichloromethane (DCM) or Chloroform?

    • Yes:STOP. Amines can react with halogenated solvents (alkylation) to generate heat or pressure over time.

    • No: Safe to proceed to Basic Organic Waste (Non-Halogenated) .

Step-by-Step Disposal Workflows

Workflow A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: You have a reaction mixture containing the amine dissolved in methanol, ethanol, or THF.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers (aluminum/zinc) which react with alkalis to produce hydrogen gas.

  • Labeling: Apply a hazardous waste label before filling.

    • Constituents: "(2S)-2-(oxan-4-yl)propan-1-amine", "Methanol" (or solvent used).[1]

    • Hazards: Check "Corrosive" and "Flammable".[4][5]

  • Transfer:

    • Ensure the waste container is grounded (if >4L) to prevent static discharge.

    • Pour waste slowly.

    • Leave 10% headspace for vapor expansion.

  • Sealing: Screw the cap tight.

    • Expert Tip: Wipe the threads with a dry wipe. Amine residue on threads can carbonate (react with air), seizing the cap permanently.[1]

Workflow B: Solid Waste (Contaminated Vials, Syringes, Wipes)

Context: Disposable items contaminated with trace amounts of the amine.[1]

  • Segregation: Do not mix with "Sharps" unless the item is a needle/blade.

  • Bagging: Place items in a double-lined clear polyethylene bag (4 mil thickness).

  • Solidification (If free liquid exists): If a vial contains liquid >1mL, pour it into the liquid waste stream (Workflow A) first. If <1mL, add a small amount of vermiculite or silica to absorb the liquid inside the vial.[1]

  • Disposal: Seal the bag with tape. Place in the "Solid Hazardous Waste" drum.

Workflow C: Spill Cleanup (Emergency Contingency)

Context: You dropped a 100g bottle of the neat amine.

  • Evacuate & Ventilate: Amines have potent odors; respiratory irritation is immediate.

  • PPE Upgrade: Wear a full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.

  • Neutralization (The "Citric Acid Dam"):

    • Do not use strong mineral acids (HCl) to clean spills; the fumes will be blinding.

    • Surround the spill with Citric Acid or Sodium Bisulfate powder to create a dam.

    • Slowly mix the powder into the liquid amine to neutralize it into a non-volatile salt.

  • Collection: Scoop the resulting paste into a waste container labeled "Solid Corrosive Debris."

Decision Logic Diagram

The following diagram illustrates the critical decision pathways for disposing of this specific amine to prevent incompatible mixing.

AmineDisposal Start Waste Generation: (2S)-2-(oxan-4-yl)propan-1-amine StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Reaction Mix Solid Solid/Debris StateCheck->Solid Wipes/Vials SolventCheck Contains Halogenated Solvents (DCM/CHCl3)? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC pHCheck Check Receiving Container: Is pH < 7? SolventCheck->pHCheck No StreamA Stream A: Halogenated Organic Waste (Segregate if possible) SolventCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Preferred) pHCheck->StreamB No (Basic/Neutral) Stop STOP: Exothermic Risk! Use Empty Container pHCheck->Stop Yes (Acidic)

Figure 1: Decision matrix for segregating amine waste streams to prevent chemical incompatibility.

References & Regulatory Standards

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines D002 Corrosivity and D001 Ignitability). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] (Standard for segregation of incompatible chemicals).[6] [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. (Guidelines on amine segregation). [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. (Specific data on Amine/Oxidizer incompatibilities). [Link]

Sources

Handling

Personal protective equipment for handling (2S)-2-(oxan-4-yl)propan-1-amine

Topic: Personal protective equipment for handling (2S)-2-(oxan-4-yl)propan-1-amine Executive Summary: Hazard Profile & Risk Assessment (2S)-2-(oxan-4-yl)propan-1-amine (Synonym: (2S)-2-(Tetrahydro-2H-pyran-4-yl)propan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2S)-2-(oxan-4-yl)propan-1-amine

Executive Summary: Hazard Profile & Risk Assessment

(2S)-2-(oxan-4-yl)propan-1-amine (Synonym: (2S)-2-(Tetrahydro-2H-pyran-4-yl)propan-1-amine) is a chiral primary aliphatic amine. While specific toxicological data for this enantiomer may be limited in public registries, standard safety protocols for primary aliphatic amines must be applied.

Assumed GHS Classification (Precautionary Principle):

  • Skin Corrosion/Irritation: Category 1B/1C (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Causes serious eye damage).[1]

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Flammable Liquid: Category 4 (Combustible liquid).[1]

Critical Warning: Primary amines are aggressive nucleophiles and bases. Direct contact with skin or mucous membranes can cause rapid, irreversible tissue damage (necrosis). The tetrahydropyran (oxanyl) ring increases lipophilicity, potentially facilitating dermal absorption.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >10 mg.

Protection Zone Standard Requirement Technical Justification
Ocular/Face Chemical Splash Goggles + Face Shield Causality: Amines are basic corrosives. Goggles seal against vapors; the shield protects the neck/face from projectile splashes during transfer or exothermic neutralization.
Hand (Primary) Nitrile Gloves (Min. 0.11 mm thick) Integrity: Nitrile provides excellent resistance to aliphatic amines. Latex is permeable and degrades rapidly.
Hand (Secondary) Double-Gloving Protocol Protocol: Wear two pairs. Remove the outer pair immediately upon contamination.[1][2][3] This creates a fail-safe barrier.
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Ventilation: Amine vapors are respiratory irritants.[4] All open handling must occur within a certified hood.
Body Chemical-Resistant Lab Coat + Apron Coverage: Standard cotton coats absorb liquids. A rubberized or Tyvek apron prevents soak-through to skin during spills.
Part 2: Operational Handling Protocol
Workflow Visualization

The following decision tree outlines the safe operational flow from storage to reaction setup.

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE Integrity (Goggles, Nitrile Gloves, Coat) Start->CheckPPE HoodCheck Verify Fume Hood (Flow > 0.5 m/s) CheckPPE->HoodCheck Weighing Weighing Procedure (Closed Balance inside Hood) HoodCheck->Weighing Pass Transfer Transfer to Reaction Vessel (Syringe/Cannula for Liquids) Weighing->Transfer Cleanup Decontamination (Wipe surfaces with weak acid) Transfer->Cleanup

Figure 1: Safe handling workflow for corrosive amines. Ensure engineering controls (hood) are active before opening the container.

Step-by-Step Methodology

1. Preparation & Engineering Controls

  • Ventilation: Confirm fume hood operation. The sash should be at the lowest working height to maximize protection.

  • Neutralization Prep: Prepare a "spill kit" beaker containing dilute acetic acid (1M) or citric acid. This allows for immediate neutralization of minor drips.

2. Weighing & Transfer

  • Solids: If the amine is a solid (salt form), use a dedicated spatula. Avoid dust generation.[3][5][6]

  • Liquids: Use a positive-displacement pipette or syringe.

    • Technique: Do not pour directly from the stock bottle. Transfer a small aliquot to a secondary container first.

    • Self-Validation: Check the syringe plunger for smooth movement before drawing the chemical to prevent sudden splashing.

3. Reaction Setup

  • Incompatibility Check: Ensure the reaction solvent is not a halogenated hydrocarbon (e.g., DCM) if the amine is to be stored for long periods, as quaternary ammonium salts can form slowly.

  • Exotherm Management: If adding to an acid or electrophile, cool the receiving vessel in an ice bath. Amine neutralization is highly exothermic.

Part 3: Emergency Response & Decontamination

In the event of exposure, seconds count. The basicity of amines leads to saponification of skin lipids, causing deep tissue damage.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Flush with Water (15 min) Do NOT use vinegar on skin Skin->ActionSkin ActionEye Eye Wash Station (15 min) Force eyelids open Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attention Inhalation->ActionInhale

Figure 2: Emergency response decision tree. Note: Never use acidic neutralizers on skin/eyes; use water only.

Decontamination Protocol:

  • Skin: Flush immediately with tepid water for 15 minutes. Do not use vinegar or acids to neutralize on the skin, as the heat of neutralization can worsen the burn.

  • Surfaces: For benchtop spills, absorb with vermiculite or sand. Neutralize the residue with dilute acetic acid (10%) after the bulk material is removed, then wash with soap and water.

Part 4: Waste Disposal Strategy

Proper disposal prevents environmental contamination and dangerous reactions in waste streams.

Waste Category Segregation Rule Disposal Protocol
Liquid Waste Basic Organic Waste Segregate from acids and oxidizers. Label clearly as "Corrosive - Basic - Amine".
Solid Waste Hazardous Solids Contaminated gloves and paper towels must be double-bagged in clear polyethylene bags.
Empty Containers Triple Rinse Rinse bottle 3x with a solvent (e.g., ethanol) before discarding. Collect rinsate as liquid waste.

Prohibited Actions:

  • NEVER mix with nitric acid or strong oxidizers (risk of fire/explosion).

  • NEVER dispose of down the drain. Amines are toxic to aquatic life.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor. [Link]

  • PubChem. (2025).[7] Compound Summary: 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine (Analogous Structure). National Library of Medicine.[7] [Link][7]

Sources

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